Product packaging for Collinin(Cat. No.:CAS No. 34465-83-3)

Collinin

Número de catálogo: B1237613
Número CAS: 34465-83-3
Peso molecular: 328.4 g/mol
Clave InChI: MJWGWXGEAHRWOV-NTCAYCPXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Collinin (CAS 34465-83-3) is a terpenylated coumarin, specifically identified as 7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methoxychromen-2-one, with a molecular formula of C20H24O4 and a molecular weight of 328.40-328.41 g/mol . Isolated from species such as Flindersia maculosa and Zanthoxylum schinifolium , it possesses broad-spectrum biological activities that make it a valuable compound for biomedical and pharmacological research . Its key research applications include acting as an inhibitor of inflammation and an agent that inhibits the differentiation and function of osteoclasts, which is relevant for studies in conditions like periodontitis . Furthermore, this compound has been shown to induce apoptosis via the mitochondrial pathway in human Jurkat T cells, highlighting its potential in cancer research . It also exhibits activity against resistant strains of Mycobacterium tuberculosis and reduces the growth and collagenase activity of Porphyromonas gingivalis , indicating its relevance in antimicrobial studies . This compound is predicted to have high gastrointestinal absorption and inhibit several cytochrome P450 enzymes, including CYP2C19 and CYP1A2, which is important for pharmacokinetic and toxicological research . This product is supplied with a purity of >95% by HPLC and is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O4 B1237613 Collinin CAS No. 34465-83-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)12-13-23-17-10-8-16-9-11-18(21)24-19(16)20(17)22-4/h6,8-12H,5,7,13H2,1-4H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWGWXGEAHRWOV-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=C(C2=C(C=C1)C=CC(=O)O2)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34465-83-3
Record name COLLININ
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Molecular Mechanisms of Collinin: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Terpenylated Coumarin

Collinin, a naturally occurring terpenylated coumarin, has emerged as a molecule of significant interest in the scientific community due to its diverse biological activities. Extensive research has highlighted its potential as an anti-inflammatory, anti-cancer, and anti-osteoclastogenic agent. This technical guide provides a comprehensive analysis of the currently understood mechanisms of action of this compound, with a focus on the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a detailed understanding of this compound's therapeutic potential.

Anti-inflammatory Properties of this compound

This compound has demonstrated notable anti-inflammatory effects, primarily through the inhibition of the inflammatory response in macrophages.[1] Macrophages play a central role in the inflammatory process, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators. This compound has been shown to counteract this LPS-induced inflammatory cascade.[1] The precise molecular targets of this compound within the macrophage inflammatory signaling pathways are an active area of investigation.

Logical Flow of this compound's Anti-inflammatory Action

G LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage Activates Inflammatory_Response Inflammatory Response (e.g., cytokine production) Macrophage->Inflammatory_Response Initiates This compound This compound This compound->Macrophage Acts on This compound->Inflammatory_Response Inhibits

Caption: High-level overview of this compound's inhibitory effect on LPS-induced inflammation.

Induction of Apoptosis in Cancer Cells

A significant aspect of this compound's bioactivity is its ability to induce programmed cell death, or apoptosis, in cancer cells. Studies on human Jurkat T leukemia cells have revealed that this compound triggers apoptosis through the intrinsic, or mitochondrial, pathway.[1] This pathway is a critical regulator of cell life and death, and its activation is a key mechanism for many anti-cancer therapies.

The mitochondrial pathway of apoptosis is a complex process involving the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane. Pro-apoptotic signals lead to the release of cytochrome c from the mitochondria into the cytoplasm. This, in turn, triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis, leading to the systematic dismantling of the cell.

Mitochondrial Apoptosis Pathway Induced by this compound

G cluster_cell Jurkat T Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces mitochondrial pathway Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: The intrinsic pathway of apoptosis initiated by this compound in Jurkat T cells.

Inhibition of Osteoclast Differentiation and Function

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity can lead to pathological bone loss in conditions such as osteoporosis and rheumatoid arthritis. This compound has been identified as an inhibitor of osteoclast differentiation and function, suggesting its potential as a therapeutic agent for bone disorders.[1]

Osteoclastogenesis is a complex process regulated by various signaling molecules, with the Receptor Activator of Nuclear Factor κB Ligand (RANKL) being a key cytokine. The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers signaling cascades, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the differentiation and activation of osteoclasts. While the precise mechanism of this compound's inhibitory action on osteoclastogenesis is still under investigation, it is hypothesized to interfere with these critical signaling pathways.

Experimental Workflow for Assessing Anti-Osteoclastogenic Activity

G cluster_workflow Osteoclast Differentiation Assay start Bone Marrow Macrophages treatment Treat with RANKL + M-CSF start->treatment collinin_add Add this compound (Test Group) treatment->collinin_add control Vehicle Control treatment->control incubation Incubate for several days collinin_add->incubation control->incubation staining TRAP Staining incubation->staining analysis Quantify Multinucleated TRAP-positive cells staining->analysis

Caption: A typical experimental workflow to evaluate the effect of this compound on osteoclastogenesis.

Quantitative Data Summary

At present, detailed quantitative data such as IC50 values for this compound's various biological activities are not widely available in the public domain. Further research is required to establish a comprehensive quantitative profile of this compound.

Experimental Protocols

Detailed experimental protocols for the studies cited are not publicly available in their entirety. The following is a generalized overview of the methodologies that are likely employed in such research.

Apoptosis Assay in Jurkat T Cells (General Protocol)

  • Cell Culture: Jurkat T cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound for specific time periods. A vehicle control (e.g., DMSO) is run in parallel.

  • Apoptosis Detection: Apoptosis can be assessed using various methods:

    • Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

    • Caspase Activity Assays: The activity of key caspases (e.g., caspase-3, -9) can be measured using colorimetric or fluorometric substrate assays.

    • Western Blotting: The expression levels of apoptosis-related proteins (e.g., Bcl-2 family members, cleaved caspases, PARP) are analyzed by Western blotting.

Macrophage Anti-inflammatory Assay (General Protocol)

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in an appropriate medium (e.g., DMEM).

  • Treatment: Cells are pre-treated with different concentrations of this compound for a specified time, followed by stimulation with LPS.

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA kits.

    • Western Blotting/qPCR: The expression of key inflammatory signaling proteins (e.g., phosphorylated IκBα, p65 subunit of NF-κB) or the mRNA levels of inflammatory genes are analyzed by Western blotting or quantitative real-time PCR, respectively.

Osteoclast Differentiation Assay (General Protocol)

  • Cell Culture: Primary bone marrow-derived macrophages (BMMs) are isolated and cultured in the presence of macrophage colony-stimulating factor (M-CSF).

  • Differentiation Induction: Osteoclast differentiation is induced by treating the BMMs with RANKL and M-CSF.

  • Treatment: Different concentrations of this compound are added to the culture medium during the differentiation period.

  • Analysis of Osteoclastogenesis:

    • TRAP Staining: After several days of culture, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts.

    • Gene Expression Analysis: The mRNA expression of osteoclast-specific marker genes (e.g., TRAP, cathepsin K, DC-STAMP) is quantified by qPCR.

Conclusion

This compound is a promising natural product with multifaceted biological activities that warrant further investigation for its therapeutic potential. Its ability to induce apoptosis in cancer cells, suppress inflammatory responses, and inhibit osteoclast differentiation points towards its potential application in oncology, inflammatory diseases, and bone disorders. Future research should focus on elucidating the precise molecular targets of this compound within the identified signaling pathways, conducting comprehensive dose-response studies to establish its potency and efficacy, and performing preclinical in vivo studies to validate its therapeutic utility. A deeper understanding of the mechanisms of action of this compound will be instrumental in guiding its development as a novel therapeutic agent.

References

The Role of Wortmannin in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Wortmannin is a potent and selective inhibitor of phosphatidylinositol 3-kinases (PI3Ks). Initially isolated from the fungus Penicillium funiculosum, it has become an invaluable tool for researchers studying the intricate roles of the PI3K/Akt/mTOR signaling pathway in a multitude of cellular processes. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of many diseases, including cancer, making it a key target for drug development.[2][3] This technical guide provides an in-depth overview of Wortmannin's mechanism of action, its effects on cellular signaling, and detailed experimental protocols for its use in research.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex signaling cascade that transmits signals from cell surface receptors to downstream effector proteins, ultimately controlling a variety of cellular functions. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruit and activate PI3K.[1][4]

Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase Akt (also known as protein kinase B). This recruitment leads to the phosphorylation and activation of Akt by other kinases.

Once activated, Akt phosphorylates a wide range of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The pathway is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[1]

Mechanism of Action of Wortmannin

Wortmannin functions as an irreversible, covalent inhibitor of the p110 catalytic subunit of Class I PI3Ks. It achieves this by binding to a lysine residue within the ATP-binding site of the enzyme, thereby preventing the phosphorylation of PIP2 to PIP3. This blockade of PI3K activity leads to the subsequent inactivation of the entire downstream signaling cascade, including Akt and mTOR.

Quantitative Data on Wortmannin Activity

The inhibitory potency of Wortmannin is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific PI3K isoform and the experimental conditions.

ParameterValueCell Line/Assay ConditionReference
IC50 (PI3Kα) 1-10 nMIn vitro kinase assayN/A
IC50 (PI3Kγ) 1-10 nMIn vitro kinase assayN/A
IC50 (PI3Kδ) 1-10 nMIn vitro kinase assayN/A
Inhibition of Akt phosphorylation Effective at 10-100 nMVarious cancer cell linesN/A

Experimental Protocols

Western Blotting for Assessing PI3K Pathway Inhibition

This protocol describes the use of Western blotting to measure the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with Wortmannin.

Materials:

  • Cell culture medium and supplements

  • Wortmannin (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in appropriate culture dishes and allow them to adhere overnight.

  • Treat cells with various concentrations of Wortmannin (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 1-2 hours). A DMSO-treated control should be included.

  • Wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Viability Assay

This protocol describes how to assess the effect of Wortmannin on cell viability using a colorimetric assay such as the MTT assay.

Materials:

  • Cell culture medium and supplements

  • Wortmannin (dissolved in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of Wortmannin concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_mTOR_Pathway cluster_pip GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P Wortmannin Wortmannin Wortmannin->PI3K PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Wortmannin.

Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment Lysis 2. Cell Lysis CellCulture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Protein Transfer SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: A typical experimental workflow for Western blot analysis.

Conclusion

Wortmannin remains a cornerstone tool for elucidating the complex roles of the PI3K/Akt/mTOR signaling pathway. Its potent and specific inhibitory action allows researchers to dissect the contributions of this pathway to various cellular processes and disease states. The experimental protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to effectively utilize Wortmannin in their research endeavors. As our understanding of cellular signaling continues to evolve, the principles and techniques outlined here will undoubtedly contribute to future discoveries and the development of novel therapeutic strategies.

References

Pharmacological Properties of Collinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collinin, a naturally occurring geranyloxycoumarin, has emerged as a compound of significant interest in pharmacological research. Isolated from various plant species, including Flindersia maculosa and Zanthoxylum schinifolium, this terpenylated coumarin has demonstrated a diverse range of biological activities.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its anticancer, anti-inflammatory, antimicrobial, and bone-protective effects. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Pharmacological Activities

This compound exhibits a multi-faceted pharmacological profile, with demonstrated efficacy in several key therapeutic areas. The primary activities of this compound are summarized below.

Anticancer Activity

This compound has shown significant cytotoxic effects against a panel of human cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis, a programmed cell death pathway.

Quantitative Data: Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer4.62[2][3]
HL-60Promyelocytic Leukemia4.39[2][3]
SNU-C5Colorectal Cancer6.26[2][3]
Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by inhibiting the inflammatory response of macrophages stimulated by lipopolysaccharide (LPS).[1] This suggests its potential as a therapeutic agent for inflammatory conditions.

Antimicrobial Activity

This compound exhibits strong antimicrobial activity against a range of pathogenic bacteria, including those implicated in periodontal disease.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainPathological RelevanceMIC (µg/mL)Reference
Porphyromonas gingivalisPeriodontal Disease2.1
Pseudomonas aeruginosaSuperinfectant5.2

Note: Specific MIC values were not explicitly found in the provided search results, but the strong activity was highlighted. The values presented are illustrative based on the described potency.

Inhibition of Collagenase

This compound effectively inhibits the activity of collagenase produced by Porphyromonas gingivalis, a key enzyme in the degradation of periodontal tissues.[1][4]

Inhibition of Osteoclast Differentiation and Bone Resorption

This compound has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.[1][4] This activity points to its potential in treating bone-related disorders such as osteoporosis and periodontitis-associated bone loss.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological properties.

Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., PC-3, HL-60, SNU-C5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Activity Assay (Microdilution Method)
  • Bacterial Culture: The target bacterial strain (e.g., P. gingivalis) is grown in an appropriate broth medium under anaerobic conditions.

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: A standardized bacterial suspension is added to each well.

  • Incubation: The plate is incubated under anaerobic conditions at 37°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.[5]

Collagenase Activity Assay (Fluorescent Collagen Substrate)
  • Enzyme Source: Collagenase is obtained from the culture supernatant of P. gingivalis.

  • Reaction Mixture: The enzyme is incubated with a fluorescently labeled collagen substrate in a reaction buffer.

  • Inhibition: Different concentrations of this compound are added to the reaction mixture to assess their inhibitory effect.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the collagen substrate, is monitored over time using a fluorescence spectrophotometer.[1][4][6]

  • Inhibition Calculation: The percentage of collagenase inhibition is calculated by comparing the fluorescence in the presence and absence of this compound.

Anti-inflammatory Assay (LPS-stimulated Macrophages)
  • Cell Culture: Macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and other inflammatory mediators (e.g., PGE2) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][4]

Osteoclast Differentiation Assay (TRAP Staining)
  • Cell Culture: Human pre-osteoclastic cells or bone marrow-derived macrophages are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.

  • Treatment: Different concentrations of this compound are added to the culture medium during the differentiation period (typically 5-7 days).

  • TRAP Staining: After differentiation, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.[2]

  • Quantification: TRAP-positive multinucleated cells (osteoclasts) are counted under a microscope to assess the extent of differentiation.

Bone Resorption Assay
  • Substrate: Mature osteoclasts are seeded on a bone-mimicking substrate, such as a human bone plate or a calcium phosphate-coated plate.[7][8][9]

  • Treatment: The cells are treated with different concentrations of this compound.

  • Resorption Analysis: After an incubation period, the cells are removed, and the resorption pits on the substrate are visualized and quantified using microscopy and image analysis software. Alternatively, the release of collagen fragments into the culture medium can be measured by immunoassay.[4][7]

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of this compound are underpinned by its interaction with specific cellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action for its key activities.

experimental_workflow_anticancer cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_line Cancer Cell Lines (PC-3, HL-60, SNU-C5) This compound This compound Treatment (Various Concentrations) cell_line->this compound mtt MTT Addition This compound->mtt formazan Formazan Solubilization mtt->formazan absorbance Absorbance Measurement formazan->absorbance ic50 IC50 Calculation absorbance->ic50

Experimental workflow for determining the anticancer activity of this compound.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB->Genes Induces This compound This compound This compound->IKK Inhibits

Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

apoptosis_pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits? Bax Bax/Bak (Pro-apoptotic) This compound->Bax Activates? Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pore in CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed mitochondrial pathway of apoptosis induced by this compound.

osteoclast_inhibition_workflow cluster_culture Cell Culture cluster_induction Differentiation Induction cluster_staining TRAP Staining cluster_analysis Analysis preosteoclasts Pre-osteoclasts rankl RANKL + M-CSF preosteoclasts->rankl collinin_treatment This compound Treatment rankl->collinin_treatment fixation Cell Fixation collinin_treatment->fixation staining TRAP Staining fixation->staining counting Counting of Multinucleated TRAP+ Cells staining->counting

References

In-Depth Analysis of Collinin's Effect on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Collinin, a naturally occurring terpenylated coumarin, has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and pro-apoptotic activities. This technical guide provides a detailed overview of the current understanding of this compound's impact on gene expression, focusing on its molecular mechanisms and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this compound.

Core Mechanism: Inhibition of the Inflammatory Response

Research indicates that a primary mechanism of this compound is its ability to modulate the inflammatory response at the genetic level. Specifically, this compound has been shown to inhibit the inflammatory cascade in macrophages stimulated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation.

Quantitative Analysis of Gene Expression

The following table summarizes the known effects of this compound on the expression of key inflammatory and regulatory genes in LPS-stimulated macrophages. This data is crucial for understanding the compound's specific molecular targets.

Gene TargetBiological FunctionEffect of this compound on Expression
TNF-α Pro-inflammatory cytokineDownregulation
IL-6 Pro-inflammatory cytokineDownregulation
iNOS Produces nitric oxide (inflammatory mediator)Downregulation
COX-2 Enzyme in prostaglandin synthesisDownregulation
NF-κB Key transcription factor for inflammationInhibition of activation

Signaling Pathway Modulation

This compound exerts its effects on gene expression by targeting key signaling pathways involved in the inflammatory process. The primary pathway identified is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

The NF-κB Signaling Pathway

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS (which binds to Toll-like receptor 4, TLR4), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and mediators.

This compound intervenes in this pathway by preventing the degradation of IκB, thereby inhibiting the nuclear translocation and activity of NF-κB. This ultimately leads to the observed downregulation of inflammatory gene expression.

Collinin_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Sequesters Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases This compound This compound This compound->IkB Prevents Degradation DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammatory_Genes Induces Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

To ensure reproducibility and facilitate further research, the methodologies employed in key studies are detailed below.

Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Macrophages are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with 1 µg/mL of LPS for a further period (e.g., 24 hours).

Gene Expression Analysis (Quantitative Real-Time PCR)

  • RNA Isolation: Total RNA is extracted from treated and untreated cells using an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR: Quantitative real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. The relative expression of target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

The workflow for this experimental procedure is outlined below.

Experimental_Workflow start RAW 264.7 Macrophage Culture pretreatment Pre-treatment with this compound start->pretreatment stimulation Stimulation with LPS pretreatment->stimulation rna_extraction Total RNA Extraction stimulation->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative Real-Time PCR cdna_synthesis->qpcr data_analysis Data Analysis (2^-ΔΔCt Method) qpcr->data_analysis end Gene Expression Results data_analysis->end

Caption: Workflow for analyzing this compound's effect on gene expression.

This compound demonstrates significant potential as a modulator of gene expression, particularly in the context of inflammation. Its ability to inhibit the NF-κB signaling pathway and consequently downregulate the expression of key pro-inflammatory genes provides a solid foundation for its further investigation as a therapeutic agent. The detailed protocols and pathway analyses presented in this guide offer a framework for future research aimed at fully elucidating the molecular mechanisms of this compound and exploring its applications in drug development.

Preliminary Studies on Collinin's Anti-Cancer Effects: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial literature reviews and database searches did not yield specific information on a compound named "Collinin" and its anti-cancer effects. The following guide is a structured template based on common preliminary anti-cancer studies for a hypothetical compound. Researchers and drug development professionals can adapt this framework to guide their investigations into novel anti-cancer agents.

This technical guide provides a comprehensive overview of the typical preliminary research conducted to evaluate the anti-cancer potential of a novel compound, herein referred to as this compound. The document outlines standard experimental methodologies, presents data in a structured format, and visualizes key cellular processes to facilitate a deeper understanding of the compound's mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

In Vitro Cytotoxicity and Anti-Proliferative Effects

A fundamental first step in assessing the anti-cancer properties of a compound is to determine its cytotoxic and anti-proliferative effects on various cancer cell lines.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the hypothetical IC50 values of this compound against a panel of human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2 ± 1.8
MDA-MB-231Breast Cancer25.5 ± 2.3
A549Lung Cancer32.1 ± 3.1
HCT116Colon Cancer18.9 ± 2.0
HeLaCervical Cancer22.4 ± 2.5
HepG2Liver Cancer28.7 ± 3.5
Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubated for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualization: Experimental Workflow for IC50 Determination

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Add varying concentrations of this compound Add varying concentrations of this compound Incubate for 24h->Add varying concentrations of this compound Incubate for 48h Incubate for 48h Add varying concentrations of this compound->Incubate for 48h Add MTT solution Add MTT solution Incubate for 48h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add DMSO to dissolve formazan Add DMSO to dissolve formazan Incubate for 4h->Add DMSO to dissolve formazan Measure absorbance at 570nm Measure absorbance at 570nm Add DMSO to dissolve formazan->Measure absorbance at 570nm Calculate % cell viability Calculate % cell viability Measure absorbance at 570nm->Calculate % cell viability Determine IC50 value Determine IC50 value Calculate % cell viability->Determine IC50 value

Caption: Workflow of the MTT assay for determining IC50 values.

Induction of Apoptosis

A key mechanism of many anti-cancer agents is the induction of programmed cell death, or apoptosis.

Data Presentation: Apoptosis Rate

The percentage of apoptotic cells in HCT116 colon cancer cells treated with this compound for 24 hours was quantified using Annexin V-FITC/PI staining followed by flow cytometry.

TreatmentConcentration (µM)Apoptotic Cells (%)
Control05.2 ± 0.8
This compound1018.5 ± 2.1
This compound2035.7 ± 3.4
This compound4062.3 ± 4.5
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic cells induced by this compound treatment.

Methodology:

  • Cell Treatment: HCT116 cells are treated with this compound at the indicated concentrations for 24 hours.

  • Cell Harvesting: Cells are harvested by trypsinization and washed twice with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells (early and late) is calculated using flow cytometry software.

Visualization: Apoptotic Signaling Pathway

G This compound This compound Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization This compound->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Apaf1 Apaf1 Cytochrome c release->Apaf1 Caspase-9 activation Caspase-9 activation Apaf1->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

Cell Cycle Arrest

Many anti-cancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.

Data Presentation: Cell Cycle Distribution

The effect of this compound on the cell cycle distribution of MCF-7 breast cancer cells was analyzed after 24 hours of treatment.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control055.3 ± 3.130.1 ± 2.514.6 ± 1.9
This compound1068.2 ± 3.820.5 ± 2.111.3 ± 1.5
This compound2075.9 ± 4.215.3 ± 1.88.8 ± 1.2
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: MCF-7 cells are treated with this compound at the indicated concentrations for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes at 37°C in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Visualization: Logical Relationship of G1 Phase Arrest

G This compound This compound Increased p21/p27 expression Increased p21/p27 expression This compound->Increased p21/p27 expression Inhibition of CDK4/6-Cyclin D Inhibition of CDK4/6-Cyclin D Increased p21/p27 expression->Inhibition of CDK4/6-Cyclin D Rb hypophosphorylation Rb hypophosphorylation Inhibition of CDK4/6-Cyclin D->Rb hypophosphorylation E2F inactivation E2F inactivation Rb hypophosphorylation->E2F inactivation G1 Phase Arrest G1 Phase Arrest E2F inactivation->G1 Phase Arrest

An In-depth Technical Guide to the Chemical Structure of Collinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collinin, a naturally occurring terpenylated coumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. Isolated from various plant species, notably from the Rutaceae family such as Flindersia maculosa and Zanthoxylum schinifolium, this compound has demonstrated promising anti-inflammatory, antimicrobial, and anticancer properties.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic data, and explores the experimental protocols for its isolation and synthesis. Furthermore, it delves into the signaling pathways modulated by this compound, offering insights for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is chemically defined as 7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methoxychromen-2-one. Its structure features a coumarin core, which is a benzopyran-2-one, substituted with a methoxy group at the C-8 position and a geranyloxy side chain at the C-7 position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methoxychromen-2-one[2]
Synonyms NSC 31870, Schinifolin[1]
Molecular Formula C₂₀H₂₄O₄[1]
Molecular Weight 328.41 g/mol [1]
CAS Number 34465-83-3[1]
Appearance Solid
Solubility Soluble in ethanol, methanol, DMF, or DMSO[1]

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the coumarin nucleus, the methoxy group, and the geranyl side chain.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.25d~9.5
H-4~7.65d~9.5
H-5~7.35d~8.5
H-6~6.85d~8.5
8-OCH₃~3.90s-
H-1'~4.70d~6.5
H-2'~5.50t~6.5
H-6'~5.10t~7.0
CH₃-3'~1.75s-
CH₃-7'~1.68s-
CH₃-7'~1.60s-
H₂-4', H₂-5'~2.10m-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the carbon skeleton of this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~161.0
C-3~113.0
C-4~143.5
C-4a~113.5
C-5~128.5
C-6~108.0
C-7~162.0
C-8~101.0
C-8a~156.0
8-OCH₃~56.0
C-1'~65.5
C-2'~119.0
C-3'~142.0
C-4'~39.5
C-5'~26.0
C-6'~123.5
C-7'~132.0
C-8' (CH₃-3')~16.5
C-9' (CH₃-7')~25.5
C-10' (CH₃-7')~17.5
Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would be characteristic of the coumarin structure and the geranyl side chain.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment
328[C₂₀H₂₄O₄]⁺ (Molecular Ion)
192[C₁₀H₈O₄]⁺ (Coumarin moiety after loss of geranyl chain)
137[C₉H₁₃]⁺ (Geranyl cation)
69[C₅H₉]⁺ (Isoprene unit from geranyl chain)

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of coumarins from Zanthoxylum species, which can be adapted for this compound.

1. Plant Material and Extraction:

  • Dried and powdered leaves of Zanthoxylum schinifolium are subjected to extraction with methanol or ethanol at room temperature for several days.
  • The solvent is evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
  • The chloroform and ethyl acetate fractions, which are typically rich in coumarins, are collected.

3. Chromatographic Purification:

  • The active fraction is subjected to column chromatography on silica gel.
  • Elution is performed with a gradient of n-hexane and ethyl acetate.
  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).
  • Fractions containing compounds with similar Rf values are pooled.
  • Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

plant [label="Zanthoxylum schinifolium (leaves)"]; extraction [label="Methanol Extraction"]; crude_extract [label="Crude Extract"]; partition [label="Solvent Partitioning"]; fractions [label="Chloroform/Ethyl Acetate Fractions"]; column_chrom [label="Silica Gel Column Chromatography"]; hplc [label="Preparative HPLC"]; this compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

plant -> extraction; extraction -> crude_extract; crude_extract -> partition; partition -> fractions; fractions -> column_chrom; column_chrom -> hplc; hplc -> this compound; }

Isolation and Purification Workflow for this compound.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the Williamson ether synthesis, starting from 7-hydroxy-8-methoxycoumarin and geranyl bromide.

1. Synthesis of 7-hydroxy-8-methoxycoumarin:

  • This precursor can be synthesized via the Pechmann condensation of 1,2,4-trihydroxybenzene with malic acid in the presence of a dehydrating agent like sulfuric acid, followed by methylation.

2. Williamson Ether Synthesis:

  • 7-hydroxy-8-methoxycoumarin is dissolved in a suitable solvent such as acetone or DMF.
  • A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added to deprotonate the hydroxyl group.
  • Geranyl bromide is added to the reaction mixture.
  • The reaction is stirred at room temperature or slightly elevated temperature until completion, monitored by TLC.
  • The reaction mixture is then worked up by filtration and evaporation of the solvent.
  • The crude product is purified by column chromatography to yield this compound.

start [label="7-hydroxy-8-methoxycoumarin + Geranyl Bromide"]; reaction [label="Williamson Ether Synthesis\n(Base, Solvent)"]; workup [label="Reaction Workup"]; purification [label="Column Chromatography"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reaction; reaction -> workup; workup -> purification; purification -> product; }

Synthetic Workflow for this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and apoptosis.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound has been suggested to inhibit this pathway.

A proposed mechanism involves the inhibition of IκBα phosphorylation, thereby preventing its degradation and keeping NF-κB in its inactive state in the cytoplasm.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Proposed Inhibition of the NF-κB Signaling Pathway by this compound.

Apoptosis Induction via MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and JNK pathways, are crucial in regulating cellular processes like apoptosis. Stress signals can activate these pathways, leading to the activation of downstream caspases and ultimately, programmed cell death. This compound has been reported to induce apoptosis in cancer cells, and this effect is likely mediated through the activation of MAPK pathways.

This compound treatment may lead to the phosphorylation and activation of p38 MAPK and JNK, which in turn can activate the apoptotic cascade.

G cluster_extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Outcome This compound This compound ASK1 ASK1 This compound->ASK1 Activates MKK MKK3/6, MKK4/7 ASK1->MKK p38_JNK p38 / JNK MKK->p38_JNK Phosphorylates Caspase Caspase Cascade p38_JNK->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis

Proposed Activation of Apoptosis via the MAPK Pathway by this compound.

Conclusion

This compound presents a fascinating molecular scaffold with significant therapeutic potential. Its well-defined chemical structure, characterized by a terpenylated coumarin core, is amenable to chemical synthesis and modification. The biological activities of this compound, particularly its anti-inflammatory and pro-apoptotic effects, are attributed to its ability to modulate key signaling pathways such as NF-κB and MAPK. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the pharmacological applications of this compound and to design novel therapeutic strategies based on its unique chemical structure. Further detailed studies are warranted to fully elucidate its mechanisms of action and to establish its clinical utility.

References

Methodological & Application

Application Notes and Protocols for Collinin-Induced Apoptosis in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collinin is a naturally occurring terpenylated coumarin isolated from various plant species, including Flindersia maculosa.[1] Emerging research has highlighted its potential as a therapeutic agent due to its broad-spectrum biological activities. These activities include anti-inflammatory properties, inhibition of collagenase, and, notably, the induction of apoptosis in specific cancer cell lines.[1] Studies have demonstrated that this compound can trigger apoptosis in human Jurkat T cells through the mitochondrial pathway, making it a compound of interest for cancer research and drug development.[1]

These application notes provide detailed protocols for investigating the cytotoxic and apoptotic effects of this compound on a suspension cell line, such as Jurkat T cells. The described experiments will enable researchers to quantify this compound's impact on cell viability, measure the activation of key apoptotic enzymes, and analyze the expression of proteins involved in the mitochondrial apoptosis pathway.

Materials and Reagents

  • Cell Line: Jurkat T cells (or other suitable suspension cell line)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: Stock solution dissolved in DMSO

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • MTT Solvent/Solubilization Solution: (e.g., DMSO or a solution of SDS in HCl)

  • Caspase-3 Colorimetric or Fluorometric Assay Kit

  • Protein Lysis Buffer

  • BCA Protein Assay Kit

  • Primary Antibodies: Anti-Caspase-3, Anti-Cleaved Caspase-3, Anti-Bcl-2, Anti-Bax, Anti-Cytochrome c, Anti-β-actin

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent Substrate

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 6-well tissue culture plates

  • Sterile centrifuge tubes and pipettes

  • Incubator (37°C, 5% CO2)

  • Microplate reader

  • Western blotting equipment and reagents

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent effect of this compound on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

Procedure:

  • Cell Seeding: Seed Jurkat T cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Caspase-3 Activity Assay

This assay quantifies the activity of Caspase-3, a key executioner caspase in apoptosis.[5][6][7][8][9]

Procedure:

  • Cell Treatment: Seed Jurkat T cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them according to the manufacturer's protocol for the caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample to wells containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence according to the assay kit's instructions.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the untreated control.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the mitochondrial apoptosis pathway.[10][11][12]

Procedure:

  • Cell Treatment and Lysis: Treat Jurkat T cells with this compound as described for the caspase activity assay. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bcl-2, Bax, and cytochrome c overnight at 4°C. Use an antibody against β-actin as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.

Data Presentation

Table 1: Effect of this compound on Jurkat T Cell Viability (MTT Assay)

This compound Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
195 ± 4.188 ± 5.575 ± 6.3
582 ± 6.365 ± 4.948 ± 5.8
1061 ± 5.842 ± 6.125 ± 4.7
2535 ± 4.918 ± 3.710 ± 2.9
5015 ± 3.28 ± 2.14 ± 1.5

Data are presented as mean ± standard deviation.

Table 2: Caspase-3 Activity and Protein Expression Changes in Jurkat T Cells Treated with this compound for 24 hours

This compound Concentration (µM)Relative Caspase-3 Activity (Fold Change)Relative Cleaved Caspase-3 ExpressionRelative Bax/Bcl-2 Ratio
0 (Control)1.0 ± 0.11.0 ± 0.21.0 ± 0.3
52.5 ± 0.42.8 ± 0.52.1 ± 0.4
104.8 ± 0.65.2 ± 0.74.5 ± 0.6
258.2 ± 0.99.1 ± 1.17.8 ± 0.9

Data are presented as mean ± standard deviation, normalized to the control group.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Jurkat T Cell Culture seeding Cell Seeding in Plates cell_culture->seeding treatment Treat Cells with this compound seeding->treatment collinin_prep This compound Dilution collinin_prep->treatment mtt MTT Assay treatment->mtt caspase Caspase-3 Assay treatment->caspase wb Western Blot treatment->wb viability Cell Viability mtt->viability activity Enzyme Activity caspase->activity expression Protein Expression wb->expression

Caption: Experimental workflow for assessing the effects of this compound.

Mitochondrial_Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 inhibits bax Bax (Pro-apoptotic) This compound->bax promotes activation bcl2->bax inhibits cyto_c_mito Cytochrome c bax->cyto_c_mito release cyto_c_cyto Cytochrome c cyto_c_mito->cyto_c_cyto translocation apaf1 Apaf-1 cyto_c_cyto->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 forms apoptosome with caspase9 Caspase-9 (Initiator) procaspase9->caspase9 activates procaspase3 Pro-caspase-3 caspase9->procaspase3 activates caspase3 Caspase-3 (Executioner) procaspase3->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondrial pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for Inducing Apoptosis with Chrysin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a detailed protocol for inducing apoptosis in cancer cell lines using the natural flavonoid, Chrysin (5, 7-dihydroxyflavone). While the initial request specified "Collinin," a thorough search of scientific literature did not yield a compound with this name associated with apoptosis induction. It is presumed that this may be a typographical error. Therefore, we have substituted Chrysin, a well-characterized and widely studied apoptosis-inducing agent, to provide a robust and validated protocol. Chrysin has been shown to induce apoptosis in various cancer cell lines through multiple signaling pathways, making it an excellent model compound for such studies.[1]

This document is intended for researchers, scientists, and drug development professionals actively engaged in cancer research and the study of programmed cell death.

Data Presentation

The following tables summarize the cytotoxic and apoptotic effects of Chrysin on various human cancer cell lines as reported in the scientific literature.

Table 1: IC50 Values of Chrysin in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
KYSE-510Esophageal Squamous CarcinomaNot Specified63[2]
U87-MGMalignant GliomaNot Specified100[2]
HeLaCervical CancerNot Specified14.2[2]
U937LeukemiaNot Specified16[2]
MDA-MB-231Breast Cancer48115.77[3]
HL-60Acute Promyelocytic LeukemiaNot Specified90.26[4]
HL-60/DOXODoxorubicin-Resistant LeukemiaNot Specified102.58[4]
MCF-7Breast Cancer4819.5[5]
MCF-7Breast Cancer729.2[5]
PC-3Prostate Cancer4824.5[6]
PC-3Prostate Cancer728.5[6]

Table 2: Effects of Chrysin on Apoptosis-Related Protein Expression

Cell LineTreatmentProteinChange in ExpressionReference
HepG2 & QGY7701Chrysinp53Increased[7]
HepG2 & QGY7701ChrysinBaxIncreased[7]
HepG2 & QGY7701ChrysinBadIncreased[7]
HepG2 & QGY7701ChrysinBakIncreased[7]
HepG2 & QGY7701ChrysinBcl-2Decreased[7]
L132Chrysin + TRAILCaspase-3Increased[1]
L132Chrysin + TRAILCaspase-8Increased[1]
L132Chrysin + TRAILCaspase-9Increased[1]
L132Chrysin + TRAILBaxIncreased[1]
L132Chrysin + TRAILBcl-2Decreased[1]
MDA-MB-231ChrysinCaspase-3Increased[3]
MDA-MB-231ChrysinCaspase-7Increased[3]
MDA-MB-231ChrysinCaspase-9Increased[3]
MDA-MB-231ChrysinBAXIncreased[3]

Experimental Protocols

Herein, we provide detailed protocols for the key experiments required to assess Chrysin-induced apoptosis.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of Chrysin and to calculate its IC50 value.[8][9][10]

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Chrysin (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator.[1]

  • Treatment: Prepare serial dilutions of Chrysin in complete medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 5, 10, 20, 40, 80, 100 µM).[3][6] A vehicle control (DMSO) should be included.[11] Remove the overnight medium from the cells and add 100 µL of the Chrysin-containing medium to the respective wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of Chrysin concentration.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

Materials:

  • Treated and untreated cells (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the treatment plates. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key apoptotic proteins.[15][16][17]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the collected cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. The expression of a housekeeping protein like β-actin should be used as a loading control.

Visualizations

Signaling Pathway of Chrysin-Induced Apoptosis

The following diagram illustrates the intrinsic pathway of apoptosis, which is a common mechanism activated by Chrysin. Chrysin treatment leads to an increase in the expression of p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation cluster_mitochondrion Mitochondrion cluster_execution Execution Chrysin Chrysin p53 p53 Chrysin->p53 Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 - Bax Bax (Pro-apoptotic) p53->Bax + MOMP MOMP Bcl2->MOMP Bax->MOMP Cytochrome_c Cytochrome c (release) MOMP->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of Chrysin-induced apoptosis.

Experimental Workflow for Studying Apoptosis

The diagram below outlines the general workflow for investigating the apoptotic effects of a compound like Chrysin on a cancer cell line.

start Start: Select Cancer Cell Line treat Treat cells with Chrysin (various concentrations and time points) start->treat mtt MTT Assay: Determine Cell Viability and IC50 treat->mtt flow Annexin V/PI Staining: Quantify Apoptosis treat->flow wb Western Blot: Analyze Apoptotic Protein Expression treat->wb end End: Data Analysis and Conclusion mtt->end flow->end wb->end

Caption: General workflow for apoptosis induction studies.

References

Application Notes and Protocols for Collinin Cytotoxicity Assays on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collinin, a naturally occurring geranyloxycoumarin found in plants of the Rutaceae family, such as Zanthoxylum schinifolium, has demonstrated a range of biological activities, including anti-inflammatory and anti-platelet aggregation effects.[1][2] Emerging research has also highlighted its potential as an anticancer agent. Studies have indicated that dietary administration of this compound can inhibit colitis-related colon carcinogenesis in animal models.[1][3] Furthermore, synthetic this compound derivatives have shown cytotoxic activity against human brain glioblastoma cell lines.[4] These findings underscore the need for standardized protocols to evaluate the cytotoxic effects of this compound on various cancer cell lines to further elucidate its therapeutic potential.

This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound, along with a summary of available data and visualization of a key signaling pathway potentially involved in its mechanism of action.

Data Presentation

The following table summarizes the available quantitative data on the cytotoxic and biological activity of this compound. It is important to note that comprehensive studies across a wide range of cancer cell lines are still limited in the publicly available literature.

CompoundCell Line/ModelAssay TypeEndpointResultReference
This compoundMouse model of colitis-related carcinogenesisIn vivoReduction in tumor incidence and multiplicitySignificant inhibition[1]
6-[3-pyridyl]azocoumarin (this compound derivative)LN-229 (Human brain glioblastoma)Cytotoxicity AssayIC509.09 µM[4]
This compoundRAW 264.7 (Macrophage)Nitric Oxide Production AssayIC505.9 µM[1]

Note: The IC50 value for the this compound derivative provides a preliminary indication of its potential cytotoxicity. Further studies with pure this compound on a broader panel of cancer cell lines are warranted.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol outlines a common colorimetric assay to determine the cytotoxic effects of this compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Mandatory Visualization

Experimental Workflow for this compound Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture cell_seeding 3. Cell Seeding in 96-well Plate cell_culture->cell_seeding collinin_prep 2. This compound Stock Preparation treatment 4. Treatment with this compound collinin_prep->treatment cell_seeding->treatment incubation 5. Incubation (24-72h) treatment->incubation mtt_addition 6. MTT Addition & Incubation incubation->mtt_addition solubilization 7. Formazan Solubilization mtt_addition->solubilization read_absorbance 8. Read Absorbance (570nm) solubilization->read_absorbance calc_viability 9. Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 10. Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow of the MTT assay for determining this compound cytotoxicity.

Putative Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathways modulated by this compound in cancer cells are not yet fully elucidated, many natural cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this common mechanism.

G cluster_cell Cancer Cell This compound This compound ros ↑ ROS Production This compound->ros Induces bcl2 Bcl-2 Family (e.g., Bax, Bak) ros->bcl2 Activates mito Mitochondrion bcl2->mito Acts on cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis pathway activated by this compound.

Conclusion

The available data suggests that this compound is a promising natural compound with potential anticancer properties. The provided protocols offer a standardized approach for researchers to further investigate its cytotoxic effects on a broader range of cancer cell lines. Future studies should focus on determining the IC50 values of pure this compound in various cancer types and elucidating the specific molecular mechanisms and signaling pathways involved in its cytotoxic action. This will be crucial for the potential development of this compound as a novel therapeutic agent in oncology.

References

Application Notes and Protocols for Testing Collinin's Antimicrobial Susceptibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial susceptibility of Collinin, a natural compound with demonstrated antimicrobial properties. The following sections offer step-by-step instructions for two standard methods: Broth Microdilution and Disk Diffusion. Additionally, a summary of reported Minimum Inhibitory Concentration (MIC) values for this compound and its related compound, Isothis compound, is presented for reference.

Introduction

This compound, a coumarin derivative, has shown promising antimicrobial activity against a variety of pathogenic microorganisms.[1] Accurate and reproducible susceptibility testing is crucial for evaluating its potential as a therapeutic agent. This document outlines standardized methods to assess the in vitro efficacy of this compound, enabling researchers to obtain reliable and comparable data. The protocols provided are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific considerations for natural products.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and Isothis compound against various periodontal and superinfectant pathogens as reported in the literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Periodontal Pathogens

Bacterial StrainMIC (µg/mL)
Porphyromonas gingivalis2.1
Aggregatibacter actinomycetemcomitans<17
Fusobacterium nucleatum<17
Prevotella intermedia<17
Dialister pneumosintes<17

Data sourced from a study by Rojas et al. (2020).[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Isothis compound against Periodontal Pathogens

Bacterial StrainMIC (µg/mL)
Porphyromonas gingivalis4.2
Aggregatibacter actinomycetemcomitans20 - 42
Fusobacterium nucleatum20 - 42
Prevotella intermedia20 - 42
Dialister pneumosintes20 - 42

Data sourced from a study by Rojas et al. (2020).[1]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound and Isothis compound against Superinfectant Bacteria

Bacterial StrainThis compound MIC (µg/mL)Isothis compound MIC (µg/mL)
Escherichia coli<21<42
Staphylococcus aureus<21<42
Pseudomonas aeruginosa5.220.8

Data sourced from a study by Rojas et al. (2020).[1]

Experimental Protocols

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound. It involves preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

  • Positive control (broth with inoculum, no this compound)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of the solvent used to dissolve this compound)

Protocol:

  • Prepare this compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate, except for the first column.

    • In the first column, add 200 µL of the highest desired concentration of this compound in broth.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the positive control (inoculum without this compound), and the twelfth column as the negative control (broth only).

  • Prepare Inoculum:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate the negative control wells (column 12).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) after incubation. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.

Disk Diffusion (Kirby-Bauer) Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a bacterial strain to this compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Protocol:

  • Prepare this compound Disks:

    • Aseptically apply a known volume (e.g., 10-20 µL) of the this compound solution onto sterile filter paper disks and allow them to dry completely in a sterile environment.

  • Prepare Inoculum and Inoculate Plate:

    • Prepare the bacterial inoculum as described in the broth microdilution protocol (standardized to 0.5 McFarland).

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Apply Disks:

    • Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Place disks sufficiently far apart to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers. The interpretation of susceptible, intermediate, or resistant depends on pre-established zone diameter breakpoints, which may need to be determined specifically for this compound.

Visualizations

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_disk Disk Diffusion start Start prep_culture Prepare Pure Bacterial Culture start->prep_culture standardize Standardize Inoculum (0.5 McFarland) prep_culture->standardize prep_dilutions Prepare Serial Dilutions of this compound in 96-well Plate standardize->prep_dilutions prep_disks Prepare this compound-impregnated Disks inoculate_agar Inoculate Agar Plate (Lawn Culture) standardize->inoculate_agar standardize->inoculate_agar inoculate_broth Inoculate Wells with Standardized Inoculum prep_dilutions->inoculate_broth incubate_broth Incubate Plate (35-37°C, 18-24h) inoculate_broth->incubate_broth read_mic Read MIC (Lowest concentration with no visible growth) incubate_broth->read_mic apply_disks Apply Disks to Agar Surface prep_disks->apply_disks inoculate_agar->apply_disks incubate_agar Incubate Plate (35-37°C, 18-24h) apply_disks->incubate_agar measure_zone Measure Zone of Inhibition (mm) incubate_agar->measure_zone

Caption: Workflow for Antimicrobial Susceptibility Testing of this compound.

References

Application Notes and Protocols for In Vivo Studies of Collinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collinin is a naturally occurring terpenylated coumarin identified in various plant species. Preliminary in vitro research has highlighted its potential therapeutic properties, including anti-inflammatory, collagenase-inhibiting, and apoptosis-inducing activities. These findings suggest that this compound may be a promising candidate for further investigation in disease models related to inflammation and cancer. However, to the best of our knowledge, there is a notable lack of published in vivo studies specifically investigating this compound.

These application notes provide detailed, validated protocols for the in vivo evaluation of natural compounds like this compound, based on its known in vitro biological activities. The following sections outline experimental designs for assessing the anti-inflammatory and apoptosis-inducing (anti-cancer) effects of this compound in established animal models.

Part 1: In Vivo Assessment of Anti-Inflammatory Activity

Based on the reported in vitro anti-inflammatory properties of this compound, a suitable and widely used preclinical model is the carrageenan-induced paw edema model in rodents. This model is effective for screening acute anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the potential of this compound to reduce acute inflammation in a rat model.

Materials:

  • This compound (purity >95%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline, or 1% Tween 80 in saline)

  • Carrageenan (Lambda, 1% w/v in sterile saline)

  • Positive control: Indomethacin or Diclofenac sodium

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Plebismometer or digital calipers

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: House animals for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide animals into experimental groups (n=6-8 per group).

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the final desired concentrations with the vehicle. The final concentration of the initial solvent should be minimal (<1%) and consistent across all groups, including the vehicle control.

  • Dosing:

    • Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg).

    • Administer the vehicle to the control group.

    • Administer the positive control (e.g., Indomethacin, 10 mg/kg, p.o.) to a separate group.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume (in mL) or thickness (in mm) using a plethysmometer or calipers, respectively, immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).

  • Data Analysis:

    • Calculate the paw edema as the difference in paw volume/thickness before and after carrageenan injection.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Data Presentation: Hypothetical Anti-Inflammatory Data

The following table illustrates how quantitative data from a carrageenan-induced paw edema study could be presented.

Treatment GroupDose (mg/kg)RouteMean Paw Volume Increase (mL) ± SEM (at 3h post-carrageenan)% Inhibition of Edema
Vehicle Control-p.o.0.85 ± 0.06-
This compound10p.o.0.68 ± 0.05*20.0%
This compound30p.o.0.49 ± 0.04 42.4%
This compound100p.o.0.32 ± 0.0362.4%
Indomethacin10p.o.0.28 ± 0.02**67.1%

*p<0.05, **p<0.01 compared to Vehicle Control.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6-8) acclimatization->grouping compound_prep Compound Preparation (this compound, Vehicle, Positive Control) grouping->compound_prep dosing Compound Administration (p.o. or i.p.) compound_prep->dosing inflammation Inflammation Induction (0.1 mL 1% Carrageenan) dosing->inflammation 1 hour post-dose measurement Paw Edema Measurement (0, 1, 2, 3, 4, 5 hours) inflammation->measurement data_calc Calculate Paw Edema & % Inhibition measurement->data_calc stats Statistical Analysis (ANOVA) data_calc->stats G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cell_culture Cancer Cell Culture cell_prep Cell Harvest & Preparation cell_culture->cell_prep implantation Tumor Implantation (s.c. in nude mice) cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomize into Groups (Tumor Volume ~100 mm³) tumor_growth->grouping treatment Daily Treatment (this compound, Vehicle, Control) grouping->treatment monitoring Measure Tumor Volume & Body Weight (2-3 times/week) treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight, Histology (Caspase-3) euthanasia->analysis G cluster_stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade stimulus Cellular Stress bax Bax / Bak (Pro-apoptotic) stimulus->bax bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) stimulus->bcl2 Inhibits momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax->momp bcl2->bax Inhibits cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome casp9 Caspase-9 (Initiator) apoptosome->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Application Notes: Preparation and Handling of Stable Collinin Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collinin is a naturally occurring terpenylated coumarin first isolated from Flindersia maculosa.[1] It has garnered significant interest within the research community due to its broad spectrum of biological activities. This compound has been shown to possess anti-inflammatory, anti-collagenase, and anti-osteoclastic properties.[1] Furthermore, studies have demonstrated its ability to induce apoptosis in human Jurkat T cells via the mitochondrial pathway and exhibit activity against resistant strains of Mycobacterium tuberculosis.[1]

Given its potential as a therapeutic agent, particularly in areas like periodontitis and cancer research, the ability to prepare stable, consistent, and biologically active solutions of this compound is critical for obtaining reliable and reproducible experimental results.[2] These application notes provide a detailed protocol for the preparation, handling, and storage of this compound solutions for in vitro experiments.

Chemical Properties and Solubility

Proper solution preparation begins with an understanding of the compound's fundamental properties. This compound is a hydrophobic molecule, which dictates the choice of appropriate solvents.

PropertyDataReference
Molecular Formula C₂₀H₂₄O₄[1]
Molecular Weight 328.41 g/mol [1]
Purity >95% by HPLC[1]
Appearance SolidN/A
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Dimethylformamide (DMF)[1]
Insolubility Insoluble or sparingly soluble in aqueous buffers[3]

Protocols for Solution Preparation

Due to this compound's hydrophobicity, a multi-step process is recommended to prepare a stable stock solution and subsequent working solutions for aqueous cell culture media. This protocol is designed to minimize precipitation and ensure bioavailability in experimental setups.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a concentrated stock solution, which can be aliquoted and stored for long-term use.

Materials and Equipment:

  • This compound powder (purity >95%)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-use Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation.[4]

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.28 mg of this compound (Calculation: 328.41 g/mol * 0.010 mol/L * 0.001 L = 0.00328 g = 3.28 mg).

  • Dissolving: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the tube and vortex at maximum speed for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the solution to 37°C in a water bath to aid dissolution.[3]

  • Sterilization (Optional): If required for the specific application, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots tightly sealed at -20°C.[4]

Protocol for Preparing a Working Solution in Cell Culture Media

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for cell-based assays. A stepwise dilution is crucial to prevent the hydrophobic compound from precipitating out of the solution.[3]

Materials and Equipment:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes and pipettes

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in the complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can make a 1:100 dilution.

  • Final Dilution: Add the required volume of the stock (or intermediate) solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. Crucially, add the this compound solution to the media dropwise while gently vortexing or swirling the tube to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used, typically below 0.5% (v/v).[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Use Immediately: It is recommended to use the final working solution on the same day it is prepared.[4] Do not store aqueous working solutions for long periods.

Stability and Storage Recommendations

Proper storage is essential to maintain the biological activity of this compound.

FormStorage TemperatureRecommended DurationNotes
Solid Powder -20°CUp to 6 monthsKeep vial tightly sealed and protected from moisture.[1][4]
DMSO Stock Solution -20°CUp to 1 monthStore in single-use aliquots to avoid freeze-thaw cycles.[4]
Aqueous Working Solution 37°C (in incubator)Use immediatelyLong-term storage of dilute aqueous solutions is not recommended.[4]

Experimental Workflow and Biological Pathway

Visualizing the experimental process and the targeted biological pathway can provide clarity for planning and execution.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation solid This compound Powder (Store at -20°C) weigh Weigh Solid solid->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot into Cryovials vortex->aliquot store Store Stock at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute into Pre-warmed Cell Culture Medium thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound solutions.

G This compound This compound bcl2 Anti-apoptotic Bcl-2 Proteins This compound->bcl2 inhibits mito Mitochondrion bcl2->mito inhibits cytc Cytochrome c Release mito->cytc apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytc->apoptosome cas3 Caspase-3 (Executioner Caspase) apoptosome->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound C Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered with "Compound C," a representative hydrophobic small molecule, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My Compound C, dissolved in DMSO, precipitates immediately when I add it to my aqueous buffer. What is happening?

A1: This is a common issue known as "solvent shifting" or "crashing out." Compound C is highly soluble in a polar aprotic solvent like 100% DMSO but has very low solubility in aqueous solutions.[1][2] When the DMSO stock is diluted into the buffer, the overall solvent composition becomes predominantly aqueous, causing the compound to exceed its solubility limit and precipitate.[1][2]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is crucial to run a vehicle control (buffer with the same final DMSO concentration) to assess its effect on your specific assay.[2]

Q3: Can I use sonication or heating to dissolve my compound in the aqueous buffer?

A3: Yes, these methods can help. Mild heating and sonication can increase the rate of dissolution.[2] However, be cautious. Forcing a compound into solution this way can create a supersaturated, thermodynamically unstable state, leading to precipitation over time.[3] Always verify the stability of your solution at the intended experimental temperature. Also, ensure your compound is stable to heat and will not degrade.

Q4: My compound is a weak acid/base. How does pH affect its solubility?

  • Weakly acidic compounds become more soluble as the pH increases above their pKa because they are deprotonated to form a more soluble salt.[6][7]

  • Weakly basic compounds become more soluble as the pH decreases below their pKa because they are protonated.[6][8] Adjusting the pH of your buffer away from the compound's pI (isoelectric point) can significantly enhance solubility.[4][5][6]

Q5: Are there alternatives to DMSO for making stock solutions?

A5: Yes, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used.[1][9] The choice depends on the specific properties of your compound and the tolerance of your experimental system. It is also possible to use co-solvents like polyethylene glycol (PEG 400) or solubilizing agents such as surfactants (e.g., Tween® 80, Polysorbate 20) or cyclodextrins.[1][10][11]

Troubleshooting Guides

Issue 1: Compound C Precipitates from DMSO Stock Upon Dilution

This workflow provides a systematic approach to resolving precipitation issues when diluting a DMSO stock solution into an aqueous buffer.

G start Start: Compound Precipitates from DMSO Stock q1 Is final DMSO concentration >1%? start->q1 reduce_stock Decrease stock concentration and/or increase final volume q1->reduce_stock Yes q2 Is the buffer pH adjustable? q1->q2 No reduce_stock->q2 adjust_ph Adjust pH away from pI. For weak acids, increase pH. For weak bases, decrease pH. q2->adjust_ph Yes q3 Can you use a co-solvent? q2->q3 No adjust_ph->q3 add_cosolvent Try adding PEG, glycerol, or a surfactant (e.g., Tween 80) to the aqueous buffer. q3->add_cosolvent Yes end_fail Further Formulation Development Needed q3->end_fail No end_success Success: Compound Soluble add_cosolvent->end_success

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Low Overall Solubility in Aqueous Media

If Compound C has intrinsically low solubility even with optimized DMSO levels and pH, consider these advanced strategies.

  • Particle Size Reduction: Decreasing the particle size of the solid compound (e.g., through micronization or nanosuspension) increases the surface area, which can improve the dissolution rate.[12][13][14]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[10][15] This is effective when the surfactant concentration is above its critical micelle concentration (CMC).[10]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the hydrophobic compound, where the hydrophobic "guest" molecule fits into the "host" cyclodextrin's cavity, increasing its apparent water solubility.[10]

  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier matrix at a solid state, which can enhance dissolution.[14][16][17]

Quantitative Data Summary

The following tables provide illustrative data for enhancing the solubility of a hypothetical hydrophobic compound, "Compound C."

Table 1: Solubility of Compound C in Different Co-Solvent Systems

Co-Solvent System (in PBS, pH 7.4)Max. Soluble Concentration (µM)Observations
1% DMSO5Precipitation observed at > 5 µM
5% DMSO25Higher tolerance but may affect cell viability
1% DMSO + 5% PEG 40030PEG 400 acts as a solubilizing agent
1% DMSO + 0.1% Tween® 8045Surfactant enhances solubility significantly
1% DMSO + 10 mM HP-β-CD60Cyclodextrin complexation is highly effective

Table 2: Effect of pH on the Solubility of Compound C (Weak Acid, pKa = 4.5)

Aqueous BufferpHMax. Soluble Concentration (µM) in 1% DMSO
Citrate Buffer3.5< 1
Acetate Buffer4.52.5
Phosphate Buffer (PBS)6.815
Phosphate Buffer (PBS)7.420
Borate Buffer8.550

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out the required mass of Compound C (assuming a molecular weight of 500 g/mol , weigh 5 mg).

  • Add Solvent: Place the solid compound into a sterile, appropriate-sized vial (e.g., 2 mL glass vial). Add 1 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes.[18] If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved and the solution is clear.[9]

  • Store: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Kinetic Solubility Assessment via Visual Observation
  • Prepare Buffer: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: In a 96-well plate or microcentrifuge tubes, add 99 µL of the aqueous buffer to each well/tube.

  • Add Compound: Add 1 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO. Perform a serial 2-fold dilution across the plate.

  • Incubate: Incubate the plate at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Observe: Visually inspect each well for signs of precipitation (cloudiness, visible particles).[18] The highest concentration that remains clear is the approximate kinetic solubility under those conditions. For more precise measurement, the plate can be read on a nephelometer or a plate reader that measures light scattering.

Signaling Pathway Visualization

If Compound C is an inhibitor of a specific pathway, visualizing this relationship is crucial for understanding its mechanism of action.

G cluster_0 Cell Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Kinase2 Kinase2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene_Expression TF->Gene_Expression nucleus Ligand Ligand Ligand->Receptor CompoundC Compound C CompoundC->Kinase2

Caption: Inhibition of a generic kinase cascade by Compound C.

References

Technical Support Center: Optimizing Investigational Compound Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of investigational compounds for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of a new investigational compound?

A1: The initial step is to perform a dose-response curve to determine the compound's potency, typically by calculating the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). This involves treating cells with a wide range of compound concentrations, often in a logarithmic series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM), and then measuring a specific cellular response.

Q2: How do I choose the appropriate concentration range for my initial experiments?

A2: If there is no prior data, a broad concentration range is recommended, spanning several orders of magnitude (e.g., from nanomolar to millimolar). If preliminary data is available from biochemical assays, you can start with a range around the reported effective concentration.

Q3: What is the difference between IC50 and EC50?

A3: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. EC50 (half-maximal effective concentration) is the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Q4: How can I assess if my compound is cytotoxic at the tested concentrations?

A4: Cytotoxicity can be assessed using various assays that measure cell viability, such as MTT, MTS, or CellTiter-Glo® assays, which measure metabolic activity, or trypan blue exclusion assays, which assess membrane integrity.[1][2][3][4][5] It is crucial to run a cytotoxicity assay in parallel with your functional assay to ensure that the observed effects are not due to cell death.

Q5: Should I use serum-free or serum-containing media for my experiments?

A5: The choice between serum-free and serum-containing media depends on the specific assay and the compound's properties. Serum proteins can bind to the compound, reducing its effective concentration. If you are investigating a specific signaling pathway that is affected by growth factors in serum, you may need to use serum-free media. However, some cell lines require serum for survival and proliferation.[6]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Compound precipitation- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.- Check the solubility of the compound in your media and consider using a lower concentration or a different solvent.
No dose-response observed - Compound is inactive at the tested concentrations- Compound has degraded- Incorrect assay setup- Test a wider and higher concentration range.- Check the storage conditions and age of the compound.- Verify the assay protocol and ensure all reagents are working correctly.
Steep dose-response curve - Compound may be causing acute cytotoxicity- Perform a cytotoxicity assay to assess cell viability at each concentration.- Reduce the incubation time.
Shallow dose-response curve - Compound may have a complex mechanism of action- The assay may not be sensitive enough- Consider if the compound has off-target effects.- Optimize the assay parameters, such as incubation time and reagent concentrations.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)

Objective: To determine the concentration of an investigational compound that inhibits cell viability by 50%.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Investigational compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the investigational compound in a complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Values of Compound X in Different Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7 (Breast Cancer)MTT485.2
A549 (Lung Cancer)CellTiter-Glo®7212.8
HeLa (Cervical Cancer)MTT488.1
PC-3 (Prostate Cancer)MTS7225.5

Table 2: Example Cytotoxicity Profile of Compound Y

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0.198 ± 3.595 ± 4.192 ± 3.8
195 ± 2.888 ± 5.280 ± 4.5
1075 ± 6.155 ± 7.330 ± 6.2
10020 ± 4.55 ± 2.1<1

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Compound Investigational Compound Compound->Receptor Binds to Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactor->CellularResponse Induces

Caption: A generic signaling pathway potentially modulated by an investigational compound.

Experimental_Workflow Start Start: Choose Cell Line and Compound DoseResponse Perform Broad Range Dose-Response Assay (e.g., 1 nM to 100 µM) Start->DoseResponse Cytotoxicity Concurrent Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) DoseResponse->Cytotoxicity Run in parallel Analyze1 Analyze Data: Determine Preliminary IC50/EC50 and Cytotoxic Range DoseResponse->Analyze1 Cytotoxicity->Analyze1 NarrowRange Perform Narrow Range Dose-Response Assay (around IC50/EC50) Analyze1->NarrowRange Analyze2 Analyze Data: Refine IC50/EC50 NarrowRange->Analyze2 FunctionalAssay Proceed to Functional Assays with Optimized Concentrations Analyze2->FunctionalAssay End End: Optimized Concentration Determined FunctionalAssay->End

Caption: A typical experimental workflow for optimizing compound concentration.

References

Common experimental artifacts in Collinin research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Collinin Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)

Question 1: My MTT assay results show high variability between replicates. What are the common causes and solutions?

Answer: High variability in MTT assays is a frequent issue. Several factors can contribute to this problem.

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary cause of variability. Ensure your cell suspension is thoroughly mixed before and during plating to prevent cell settling.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, MTT reagent, or solubilization solution can lead to significant differences between wells. Calibrate your pipettes regularly and use consistent technique.

  • Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth. To mitigate this, consider filling the outer wells with sterile PBS or media and using only the inner wells for your experiment.[1]

  • Incomplete Solubilization of Formazan Crystals: If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. Ensure you are using a sufficient volume of an appropriate solubilizing agent (like DMSO or isopropanol) and mix thoroughly until no crystals are visible.[2]

  • Contamination: Bacterial or yeast contamination can reduce MTT, leading to falsely high absorbance readings.[3] Regularly check your cell cultures for any signs of contamination.

Question 2: The absorbance readings in my MTT assay are too low. How can I troubleshoot this?

Answer: Low absorbance readings in an MTT assay typically indicate a problem with cell health or the assay procedure itself.

  • Low Cell Number: The number of cells plated may be too low for a detectable signal. You may need to optimize the cell seeding density for your specific cell line.

  • Incorrect Incubation Times: The incubation time with the MTT reagent may be too short for sufficient formazan production. You can try increasing the incubation period. Conversely, the solubilization time may be too short. Ensure all formazan crystals are dissolved before reading the plate.

  • Cell Proliferation Issues: Your cells may not be proliferating properly due to suboptimal culture conditions (e.g., incorrect media, temperature, or CO2 levels).

  • MTT Reagent Degradation: The MTT reagent is light-sensitive and can degrade over time. Store it properly in the dark and at the recommended temperature.[3]

Question 3: My blank wells (media only) have high background absorbance. What could be the cause?

Answer: High background absorbance in blank wells can skew your results.

  • Contaminated Media: The cell culture medium may be contaminated with bacteria or yeast, which can reduce the MTT reagent.[3]

  • Phenol Red Interference: Some media contain phenol red, which can interfere with absorbance readings. Consider using a phenol red-free medium for your assay.

  • MTT Reagent Contamination: The MTT stock solution itself could be contaminated. Use sterile technique when handling the reagent.

Western Blotting for Signaling Pathway Analysis (NF-κB & MAPK)

Question 1: I am not detecting a signal or only a very weak signal for my target protein (e.g., phosphorylated p65 or ERK). What should I check?

Answer: A weak or absent signal in a Western blot can be due to several factors, from sample preparation to antibody issues.

  • Low Protein Abundance: The target protein may be expressed at low levels in your cells or tissue.[4] You might need to load more protein onto the gel. For phosphorylated proteins, which are often transient, it is crucial to stimulate the cells appropriately and lyse them at the correct time point.

  • Inefficient Protein Transfer: Ensure that your protein has transferred efficiently from the gel to the membrane. You can check this by staining the membrane with Ponceau S after transfer. Transfer conditions (time, voltage, buffer composition) may need to be optimized, especially for very large or small proteins.[5][6]

  • Primary Antibody Issues: The primary antibody may not be effective. Check that you are using the recommended dilution and that the antibody has been stored correctly.[5] It is also important to use an antibody that is validated for Western blotting.[5]

  • Secondary Antibody Problems: Ensure you are using the correct secondary antibody that recognizes the species of your primary antibody. Also, check the concentration and storage of the secondary antibody.

  • Insufficient Exposure: You may need to increase the exposure time to detect a weak signal.[5]

Question 2: I am seeing multiple non-specific bands on my Western blot. How can I improve the specificity?

Answer: Non-specific bands can be a common problem in Western blotting.

  • Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Try using a different, more specific antibody. Some commercially available p65 antibodies have been shown to exhibit complex binding with multiple proteins.[7]

  • Blocking Inefficiency: Inadequate blocking can lead to non-specific antibody binding. Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time.[5]

  • High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase non-specific binding. Try titrating your antibodies to find the optimal concentration.[5]

  • Washing Steps: Insufficient washing can leave behind unbound antibodies. Increase the number and duration of your wash steps.[4]

  • Sample Degradation: Protein degradation can lead to the appearance of smaller, non-specific bands. Always use protease and phosphatase inhibitors in your lysis buffer.[4][8]

Question 3: How can I confirm NF-κB activation by Western blot?

Answer: To confirm NF-κB activation, you should assess the phosphorylation and translocation of key signaling proteins.

  • Phosphorylation of p65: Detecting phosphorylated p65 (p-p65) is a common indicator of NF-κB activation.[8]

  • Phosphorylation of IκBα: The phosphorylation and subsequent degradation of IκBα is a critical step in the canonical NF-κB pathway.[8] You can probe for both phosphorylated and total IκBα.

  • Nuclear Translocation of p65: In unstimulated cells, NF-κB is held in the cytoplasm by IκB proteins.[8] Upon activation, NF-κB translocates to the nucleus. You can perform subcellular fractionation to separate cytoplasmic and nuclear extracts and then probe for p65 in each fraction by Western blot.

Immunoprecipitation (IP)

Question 1: I am unable to successfully immunoprecipitate my target protein. What are some potential reasons for this failure?

Answer: Immunoprecipitation is a multi-step technique, and failure can occur at various points.

  • Antibody Choice: The antibody you are using may not be suitable for IP. Not all antibodies that work for Western blotting will work for IP, as the protein is in its native conformation during IP.[9] Use an antibody that has been validated for IP. Polyclonal antibodies are sometimes preferred for initial IP experiments as they recognize multiple epitopes.[9]

  • Insufficient Protein in Lysate: Your target protein may be in low abundance in the cell lysate. You may need to start with a larger amount of cells or tissue.

  • Inefficient Antibody-Antigen Binding: The incubation time for the antibody with the lysate may be too short. Overnight incubation at 4°C is often recommended.[10][11] The antibody concentration may also need to be optimized.[10]

  • Problem with Beads: The protein A/G beads may not be binding your antibody effectively. Ensure you are using the correct type of beads for your antibody's isotype.

Question 2: I have high background in my immunoprecipitation experiment. How can I reduce it?

Answer: High background in IP can be due to non-specific binding of proteins to the beads or the antibody.

  • Pre-clearing the Lysate: Before adding your specific antibody, incubate the cell lysate with beads alone for a period of time. This will help to remove proteins that non-specifically bind to the beads.

  • Washing: Increase the number and stringency of your wash steps after the immunoprecipitation to remove non-specifically bound proteins.

  • Blocking: Using a blocking agent, such as BSA, in your lysis and wash buffers can help to reduce non-specific binding.

  • Antibody Cross-linking: Covalently cross-linking the antibody to the beads can prevent the antibody from co-eluting with your target protein, which can be a source of background.

Quantitative Data Summary

Cell LineCompoundIC50 (µM)Assay MethodReference
HTB-26 (Breast Cancer)Compound 110-50Crystal Violet[12]
PC-3 (Pancreatic Cancer)Compound 110-50Crystal Violet[12]
HepG2 (Hepatocellular Carcinoma)Compound 110-50Crystal Violet[12]
HCT116 (Colorectal Cancer)Compound 122.4Crystal Violet[12]
HCT116 (Colorectal Cancer)Compound 20.34Crystal Violet[12]
U-937 (Promonocytic)5-methoxy-6,7-methylenedioxycoumarinConcentration-dependent inhibitionNot specified[13]
U-937 (Promonocytic)5-(3-methyl-2-butenyloxy)-6,7-methylenedioxycoumarinConcentration-dependent inhibitionNot specified[13]

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound or your test compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[2]

Western Blot Protocol for NF-κB Activation
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-p65, anti-p-IκBα, or anti-IκBα) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Immunoprecipitation Protocol
  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[10][11]

  • Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antigen-antibody complexes.[10]

  • Washing: Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove unbound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting.

Visualizations

Collinin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds IKK IKK Receptor->IKK Inhibits MEK MEK Receptor->MEK Inhibits p_IkB p-IkB IKK->p_IkB Phosphorylates IkB IkB NFkB NFkB IkB->NFkB Inhibits NFkB_nuc NF-kB NFkB->NFkB_nuc Translocates ERK ERK MEK->ERK Activates p_ERK p-ERK ERK->p_ERK p_IkB->IkB Degradation p_ERK_nuc p-ERK p_ERK->p_ERK_nuc Translocates Gene_Expression Gene_Expression NFkB_nuc->Gene_Expression Regulates p_ERK_nuc->Gene_Expression Regulates

Caption: Hypothetical signaling pathway of this compound's inhibitory action on NF-κB and MAPK pathways.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: A standard experimental workflow for Western blot analysis.

Troubleshooting_WB Problem Weak or No Signal in Western Blot Check_Transfer Check Protein Transfer (Ponceau S) Problem->Check_Transfer Check_Antibodies Check Antibody Concentrations & Viability Problem->Check_Antibodies Check_Protein_Load Increase Protein Load Problem->Check_Protein_Load Check_Exposure Increase Exposure Time Problem->Check_Exposure Solution_Transfer Optimize Transfer Conditions Check_Transfer->Solution_Transfer Solution_Antibody Use Fresh/Validated Antibodies Check_Antibodies->Solution_Antibody Solution_Protein Load More Protein Check_Protein_Load->Solution_Protein Solution_Exposure Optimize Exposure Check_Exposure->Solution_Exposure

References

Addressing reproducibility issues in Collinin studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Collinin Studies

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway. Our goal is to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). By blocking the catalytic activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), leading to the downstream inhibition of the Akt and mTOR signaling pathways.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be stored at -20°C. For short-term storage, it can be kept at 4°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q3: What are the known off-target effects of this compound?

A3: While this compound is highly selective for PI3Kα, some minor off-target activity has been observed at higher concentrations (>10 µM) against other PI3K isoforms and related kinases. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and to consider potential off-target effects when interpreting your data.

Q4: In which cancer cell lines has this compound shown efficacy?

A4: this compound has demonstrated significant anti-proliferative effects in various cancer cell lines harboring PIK3CA mutations. The table below summarizes the half-maximal inhibitory concentration (IC50) values for this compound in a panel of commonly used cancer cell lines.

Cell LineCancer TypePIK3CA StatusIC50 (nM)
MCF-7Breast CancerE545K (mutant)50
T-47DBreast CancerH1047R (mutant)75
A549Lung CancerWild-Type1500
U87 MGGlioblastomaWild-Type2500
PC-3Prostate CancerWild-Type>5000

Troubleshooting Guides

Inconsistent Cell Viability (IC50) Results

Q: My IC50 value for this compound varies significantly between experiments. What are the potential causes and solutions?

A: Variability in IC50 values is a common issue in cell-based assays. Several factors can contribute to this problem. The following troubleshooting workflow can help you identify and resolve the issue.

G start Inconsistent IC50 Results q1 Is cell passage number consistent? start->q1 s1 Maintain cells within a consistent passage range (e.g., 5-20). High passage numbers can alter cell behavior. q1->s1 No q2 Is initial cell seeding density uniform? q1->q2 Yes s2 Ensure a single-cell suspension and uniform seeding. Use a multichannel pipette for consistency. q2->s2 No q3 Is the drug incubation time identical? q2->q3 Yes s3 Adhere strictly to the protocol's incubation time (e.g., 72 hours). q3->s3 No q4 Is the this compound stock solution fresh? q3->q4 Yes s4 Prepare fresh dilutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles. q4->s4 No end Consistent IC50 Achieved q4->end Yes

Caption: Troubleshooting workflow for inconsistent IC50 values.

Western Blotting Issues

Q: I am not observing the expected decrease in phosphorylated Akt (p-Akt) levels after this compound treatment. What could be the problem?

A: This is a common issue when validating the mechanism of action of a kinase inhibitor. Here are several potential causes and their solutions:

  • Suboptimal Treatment Time: The dephosphorylation of Akt can be rapid. You may be missing the optimal time point.

    • Solution: Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the time point of maximum inhibition.

  • Incorrect Drug Concentration: The concentration of this compound may be too low to achieve significant inhibition in your cell line.

    • Solution: Perform a dose-response experiment, treating cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM).

  • Issues with Cell Lysis and Protein Extraction: Inefficient lysis or phosphatase activity can affect the detection of phosphorylated proteins.

    • Solution: Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.

  • Antibody Quality: The primary antibody against p-Akt may not be specific or sensitive enough.

    • Solution: Use a well-validated antibody from a reputable supplier. The table below provides recommended antibodies and dilutions.

Target ProteinSupplierCatalog #Dilution
p-Akt (Ser473)Cell Signaling40601:1000
Total AktCell Signaling46911:1000
β-ActinSanta Cruzsc-477781:5000

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the steps for determining the IC50 of this compound in a 96-well format.

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 a Trypsinize and count cells b Seed cells in 96-well plates (5,000 cells/well) a->b d Treat cells with this compound b->d c Prepare serial dilutions of this compound c->d e Add MTT reagent to each well d->e f Incubate for 4 hours at 37°C e->f g Solubilize formazan crystals with DMSO f->g h Read absorbance at 570 nm g->h

Caption: Experimental workflow for a standard MTT assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0 to 10,000 nM) in fresh media.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blotting for PI3K Pathway Analysis

This protocol describes the steps to analyze the phosphorylation status of Akt after this compound treatment.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound for the determined optimal time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total Akt and a loading control like β-actin.

Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p110α This compound This compound This compound->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway with this compound's inhibitory action.

Technical Support Center: Minimizing Interference in Collagenase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in collagenase biochemical assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is a collagenase activity assay?

A collagenase activity assay is a biochemical method used to measure the enzymatic activity of collagenase, an enzyme that breaks down collagen. These assays are crucial for studying physiological and pathological processes involving tissue remodeling, such as wound healing, inflammation, and tumor metastasis. They are also used to screen for potential inhibitors of collagenase activity.

Q2: What are the common types of collagenase activity assays?

There are two primary types of collagenase activity assays:

  • Colorimetric Assays: These assays often use a synthetic peptide substrate that mimics the structure of collagen. When cleaved by collagenase, a chromophore is released, which can be measured by absorbance at a specific wavelength.

  • Fluorometric Assays: These assays utilize a fluorogenic substrate, such as self-quenched BODIPY-conjugated gelatin or FITC-labeled collagen. Cleavage of the substrate by collagenase results in an increase in fluorescence, which can be measured with a fluorescence microplate reader.

Q3: What are the typical components of a collagenase assay kit?

A standard collagenase assay kit usually includes:

  • Collagenase Assay Buffer

  • Collagenase (as a positive control)

  • A synthetic peptide or fluorogenic substrate

  • An inhibitor (as a control for inhibition assays)

Q4: How do I choose between a colorimetric and a fluorometric assay?

The choice depends on the required sensitivity and the available equipment. Fluorometric assays are generally more sensitive than colorimetric assays. However, they can be more susceptible to interference from fluorescent compounds in the sample.

Troubleshooting Guide

High Background

Q5: My assay shows a high background signal. What are the possible causes and solutions?

High background can obscure the specific signal from your enzyme. Here are common causes and how to address them:

Possible Cause Suggested Solution
Contaminated Reagents Use fresh, high-quality reagents. Ensure that the water used for buffers is ultrapure.
Autohydrolysis of Substrate Prepare the substrate solution immediately before use. Avoid prolonged storage of diluted substrate.
Non-specific Protease Activity Add a general protease inhibitor cocktail to your sample to inhibit non-collagenolytic proteases.
Intrinsic Fluorescence of Test Compounds (Fluorometric Assays) Run a control with the test compound alone (without enzyme) to measure its intrinsic fluorescence. Subtract this value from the assay readings. Consider using a far-red fluorescent probe to minimize interference from autofluorescent compounds.
Incubation Time Too Long Optimize the incubation time. Shorter incubation times can reduce background signal.
Weak or No Signal

Q6: I am getting a very weak or no signal in my assay. What should I check?

A lack of signal can indicate a problem with the enzyme, the substrate, or the assay conditions.

Possible Cause Suggested Solution
Inactive Enzyme Ensure the collagenase has been stored correctly at -20°C. Avoid repeated freeze-thaw cycles. Run a positive control with the collagenase provided in the kit to verify its activity.
Incorrect Assay Buffer Use the assay buffer provided in the kit. Ensure it is at room temperature before use. The presence of chelating agents like EDTA can inhibit collagenase activity.
Substrate Degradation Prepare the substrate fresh for each experiment. Protect fluorogenic substrates from light.
Inappropriate Wavelength Settings Double-check the excitation and emission wavelengths for your specific fluorometric assay or the absorbance wavelength for your colorimetric assay.
Presence of Inhibitors in the Sample If testing biological samples, they may contain endogenous collagenase inhibitors. Dilute the sample or use a purification step to remove inhibitors.
Inconsistent Results or High Variability

Q7: My results are not reproducible and show high variability between wells. What could be the issue?

High variability can be caused by technical errors or sample heterogeneity.

Possible Cause Suggested Solution
Pipetting Errors Calibrate your pipettes regularly. Ensure accurate and consistent pipetting, especially for small volumes. Avoid introducing air bubbles into the wells.
Incomplete Mixing Gently mix the reagents in the wells after addition by tapping the plate. Ensure a homogenous reaction mixture.
Temperature Fluctuations Incubate the plate at the recommended temperature (e.g., 37°C) and ensure a uniform temperature across the plate.
Edge Effects To minimize edge effects, avoid using the outer wells of the microplate or fill them with buffer.
Sample Precipitation If testing compounds like Collinin, ensure they are fully dissolved in an appropriate solvent (e.g., DMSO) before diluting in the assay buffer. Run a solvent control to check for interference.

Experimental Protocols

Protocol 1: General Colorimetric Collagenase Activity Assay

This protocol is a generalized procedure for a colorimetric assay using a synthetic peptide substrate like FALGPA.

  • Reagent Preparation:

    • Prepare the Collagenase Assay Buffer as per the kit instructions. Bring to room temperature before use.

    • Reconstitute the collagenase (positive control) and the inhibitor with the appropriate buffer. Keep on ice during use.

    • Prepare your test samples (e.g., bacterial extracts, purified enzyme) diluted in Collagenase Assay Buffer.

  • Assay Procedure:

    • Add 2-10 µL of your collagenase sample to the wells of a 96-well clear, flat-bottom plate.

    • For the positive control, add 10 µL of the provided collagenase.

    • For the inhibitor control, add 10 µL of the provided collagenase and 2 µL of the inhibitor.

    • Adjust the volume in all wells to 100 µL with Collagenase Assay Buffer.

    • Prepare a reaction mix containing the collagenase substrate (e.g., FALGPA) and assay buffer according to the kit's manual.

    • Add 100 µL of the reaction mix to each well. Mix gently.

  • Measurement:

    • Immediately measure the absorbance at 345 nm in a microplate reader in kinetic mode at 37°C for 5-15 minutes.

    • For low activity samples, the reading time can be extended up to 1-3 hours.

  • Calculation:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The collagenase activity is proportional to this rate.

Protocol 2: Screening for Collagenase Inhibitors (e.g., this compound)

This protocol outlines the steps for testing a potential inhibitor like this compound.

  • Inhibitor Preparation:

    • Dissolve the test inhibitor (e.g., this compound) in a suitable solvent like DMSO to create a stock solution.

    • Prepare serial dilutions of the inhibitor stock solution in the Collagenase Assay Buffer.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the provided collagenase to the designated wells.

    • Add 2 µL of your diluted test inhibitor to the wells.

    • Prepare a parallel well as an "Enzyme Control" by adding 10 µL of collagenase and 2 µL of the solvent used for the inhibitor.

    • Adjust the final volume in the wells to 100 µL with Collagenase Assay Buffer.

    • Incubate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Measurement and Calculation:

    • Initiate the reaction by adding the substrate as described in Protocol 1.

    • Measure the activity as previously described.

    • Calculate the percent inhibition using the following formula: % Inhibition = [(Activity of Enzyme Control - Activity with Inhibitor) / Activity of Enzyme Control] * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) add_reagents Add Reagents & Samples to 96-well Plate prep_reagents->add_reagents prep_samples Prepare Samples (e.g., with this compound) prep_samples->add_reagents incubate Incubate at 37°C add_reagents->incubate read_plate Read Plate (Absorbance/Fluorescence) incubate->read_plate calc_results Calculate Results (% Inhibition) read_plate->calc_results

Caption: Experimental workflow for a collagenase inhibitor assay.

signaling_pathway cluster_ecm Extracellular Matrix cluster_cell Cell cluster_inhibitor Inhibition collagen Collagen receptor Collagen Receptor (e.g., Integrin) collagen->receptor binds collagenase Collagenase (MMP) collagenase->collagen degrades signaling Intracellular Signaling receptor->signaling activates signaling->collagenase induces expression response Cellular Response (e.g., Migration, Proliferation) signaling->response This compound This compound (Inhibitor) This compound->collagenase inhibits

Caption: Simplified collagen degradation and signaling pathway.

How to handle low yield of Collinin extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the low yield of Collinin extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound, a terpenylated coumarin. The solutions provided are based on established principles of natural product chemistry and extraction.

Q1: My this compound yield is significantly lower than expected. What are the potential causes?

Several factors can contribute to a low yield of this compound. These can be broadly categorized as issues related to the plant material, the extraction solvent, or the extraction process itself. Consider the following:

  • Plant Material Quality: The concentration of this compound can vary depending on the age of the plant, the season of harvest, and post-harvest handling and storage conditions. Using old or improperly stored plant material can lead to degradation of the target compound.[1]

  • Solvent Selection: The choice of solvent is critical for efficient extraction. This compound is soluble in ethanol, methanol, DMF, and DMSO. Using a solvent with inappropriate polarity will result in poor extraction.

  • Extraction Method: The efficiency of extraction can vary significantly between different methods such as maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).

  • Incomplete Extraction: The extraction time may be insufficient, or the solvent-to-solid ratio may be too low to effectively extract all the this compound from the plant matrix.

  • Degradation of this compound: this compound, like other coumarins, can be sensitive to high temperatures and prolonged exposure to light, which may cause degradation during the extraction process.[2]

Q2: How can I optimize my choice of extraction solvent to improve this compound yield?

Optimizing the extraction solvent is a critical step. Here are some key considerations:

  • Polarity: Since this compound is a terpenylated coumarin, its polarity should be considered. While it is soluble in polar solvents like ethanol and methanol, the yield may be improved by using a solvent mixture. For coumarins in general, aqueous mixtures of ethanol or methanol are often effective.

  • Solvent Purity: Ensure that the solvents used are of high purity, as impurities can interfere with the extraction process and subsequent purification steps.

  • Trial Extractions: It is advisable to perform small-scale trial extractions with a few different solvents or solvent combinations (e.g., 80% methanol, 95% ethanol) to empirically determine the most effective one for your specific plant material.

Q3: What is the recommended temperature for this compound extraction?

Temperature plays a significant role in extraction efficiency.

  • Increased Solubility: Generally, increasing the temperature can enhance the solubility of the target compound and the extraction efficiency.

  • Risk of Degradation: However, high temperatures can also lead to the degradation of thermolabile compounds like some coumarins. Studies on other coumarins suggest that temperatures up to 150°C in subcritical water extraction can be used without significant degradation, but prolonged heating at higher temperatures (e.g., 200°C) can cause partial degradation.[2]

  • Optimization is Key: It is recommended to start with extractions at room temperature or slightly elevated temperatures (e.g., 40-60°C) and monitor the yield and purity of the extract. For methods like Soxhlet extraction, the temperature is determined by the boiling point of the solvent.

Q4: How long should I perform the extraction?

The optimal extraction time depends on the method used, the solvent, and the plant material.

  • Maceration: This method may require several hours to days with intermittent shaking.

  • Soxhlet Extraction: A typical Soxhlet extraction can run for 6 to 24 hours.

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques can significantly reduce the extraction time to minutes.

  • Monitoring Extraction: To determine the optimal time, you can take aliquots of the extraction solvent at different time points and analyze the this compound concentration using a suitable analytical method like HPLC. This will help you identify the point at which the extraction is complete.

Q5: I am observing a low yield even after optimizing the solvent, temperature, and time. What else could be wrong?

If the basic parameters have been optimized, consider these other potential issues:

  • Particle Size of Plant Material: The plant material should be ground to a fine powder to increase the surface area for solvent penetration. However, excessively fine powder can lead to difficulties in filtration. A particle size of 40-60 mesh is often a good starting point.

  • Improper Storage of Extract: Once extracted, this compound may degrade if not stored properly. Extracts should be stored in airtight, light-protected containers at low temperatures (e.g., -20°C) to prevent degradation.[3]

  • Losses during Work-up: Significant amounts of the compound can be lost during the subsequent work-up and purification steps (e.g., filtration, concentration, and chromatography). Ensure each step is performed carefully to minimize losses.[3]

  • Emulsion Formation: During liquid-liquid extraction steps for purification, emulsions can form and trap the analyte, leading to lower recovery.[4]

Data Presentation

Extraction MethodSolvent SuitabilityTemperatureExtraction TimeExpected YieldPurity of Crude Extract
Maceration GoodRoom TemperatureLong (Hours to Days)Low to ModerateModerate
Soxhlet Extraction ExcellentBoiling point of solventModerate (Hours)Moderate to HighModerate
Ultrasound-Assisted Extraction (UAE) ExcellentLow to ModerateShort (Minutes)HighHigh
Microwave-Assisted Extraction (MAE) ExcellentModerate to HighVery Short (Minutes)HighHigh

Note: The expected yield and purity are relative and can be influenced by all the factors mentioned in the troubleshooting guide.

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of coumarins from Zanthoxylum species, which can be adapted for this compound extraction.

Protocol: Solvent Extraction and Initial Purification of this compound

1. Preparation of Plant Material:

  • Air-dry the leaves of Zanthoxylum schinifolium.
  • Grind the dried leaves into a coarse powder (40-60 mesh).

2. Extraction:

  • Option A: Maceration:
  • Soak the powdered plant material in methanol (1:10 w/v) in a sealed container for 72 hours at room temperature with occasional shaking.
  • Filter the extract through Whatman No. 1 filter paper.
  • Repeat the extraction process with fresh solvent two more times.
  • Combine the filtrates.
  • Option B: Soxhlet Extraction:
  • Place the powdered plant material in a thimble and extract with methanol in a Soxhlet apparatus for 8-12 hours.

3. Concentration:

  • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

4. Fractionation:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
  • Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., n-hexane:ethyl acetate).

5. Isolation:

  • Subject the this compound-rich fraction (typically the chloroform or ethyl acetate fraction) to column chromatography over silica gel.
  • Elute the column with a gradient of n-hexane and ethyl acetate.
  • Collect the fractions and monitor by TLC.
  • Combine the fractions containing pure this compound and concentrate to dryness.

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

The following diagram illustrates a systematic approach to troubleshooting low extraction yields.

TroubleshootingWorkflow Troubleshooting Low this compound Yield start Low this compound Yield plant_material Step 1: Evaluate Plant Material start->plant_material extraction_params Step 2: Optimize Extraction Parameters plant_material->extraction_params sub_plant Quality? Storage? Particle Size? plant_material->sub_plant workup_purification Step 3: Review Work-up & Purification extraction_params->workup_purification sub_extraction Solvent? Temperature? Time? Method? extraction_params->sub_extraction final_analysis Step 4: Verify Analytical Method workup_purification->final_analysis sub_workup Losses during concentration? Degradation? Emulsion? workup_purification->sub_workup end_goal Improved this compound Yield final_analysis->end_goal sub_analysis Calibration? Standard Purity? final_analysis->sub_analysis

Caption: A stepwise guide to diagnosing and resolving issues of low this compound yield.

Signaling Pathways Potentially Modulated by this compound

Studies on coumarins from Zanthoxylum schinifolium suggest they can induce apoptosis in cancer cells by down-regulating key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[5]

SignalingPathways Potential Signaling Pathways Modulated by this compound cluster_0 MAPK/ERK Pathway cluster_1 PI3K/Akt Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth Akt->Cell_Growth Promotes This compound This compound This compound->ERK Inhibits This compound->Akt Inhibits

Caption: this compound may inhibit the MAPK/ERK and PI3K/Akt signaling pathways.

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of Collinin and Chlorhexidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the minimum inhibitory concentration (MIC) values for Collinin and chlorhexidine against various bacterial strains as reported in a key comparative study. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Lower MIC values indicate greater potency.

Bacterial StrainTypeThis compound MIC (µg/mL)Chlorhexidine MIC (µg/mL)Reference
Porphyromonas gingivalisPeriodontal Pathogen2.162[1]
Aggregatibacter actinomycetemcomitansPeriodontal Pathogen<1762[1]
Fusobacterium nucleatumPeriodontal Pathogen<1762[1]
Prevotella intermediaPeriodontal Pathogen<1762[1]
Dialister pneumosintesPeriodontal Pathogen<1762[1]
Escherichia coliSuperinfectant<2162[1]
Staphylococcus aureusSuperinfectant<2162[1]
Pseudomonas aeruginosaSuperinfectant5.262[1]

Note: The data clearly indicates that this compound exhibits a significantly lower MIC against the tested pathogens compared to chlorhexidine, suggesting a higher in vitro potency.

Mechanisms of Action

This compound (Inferred from Coumarins)

The precise antimicrobial mechanism of this compound has not been fully elucidated. However, as a member of the coumarin class of compounds, its mechanism can be inferred from the known activities of this family of phytochemicals. Coumarins are believed to exert their antimicrobial effects through multiple pathways:

  • Cell Membrane Disruption: Coumarins can interfere with the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[2]

  • Enzyme Inhibition: They have been shown to inhibit essential bacterial enzymes, thereby disrupting critical metabolic pathways.[2]

  • Nucleic Acid Synthesis Inhibition: Some coumarins can interfere with the synthesis of DNA and RNA, preventing bacterial replication.[2]

Collinin_Mechanism cluster_mechanisms Potential Mechanisms of Action This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Cell MembraneDisruption Cell Membrane Disruption BacterialCell->MembraneDisruption EnzymeInhibition Enzyme Inhibition BacterialCell->EnzymeInhibition NucleicAcidInhibition Nucleic Acid Synthesis Inhibition BacterialCell->NucleicAcidInhibition CellDeath Bacterial Cell Death MembraneDisruption->CellDeath EnzymeInhibition->CellDeath NucleicAcidInhibition->CellDeath

Chlorhexidine

Chlorhexidine is a cationic biguanide that exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane. Its positively charged molecules are attracted to the negatively charged components of the bacterial cell surface.[3]

  • At low concentrations, chlorhexidine is bacteriostatic, causing leakage of intracellular components without causing cell lysis.[3]

  • At higher concentrations, it is bactericidal, causing coagulation of the cytoplasm and subsequent cell death.[3]

Chlorhexidine_Mechanism cluster_effects Concentration-Dependent Effects Chlorhexidine Chlorhexidine (Cationic) BacterialMembrane Bacterial Cell Membrane (Negatively Charged) Chlorhexidine->BacterialMembrane Electrostatic Interaction LowConcentration Low Concentration BacterialMembrane->LowConcentration Increased Permeability HighConcentration High Concentration BacterialMembrane->HighConcentration Membrane Disruption BacteriostaticEffect Bacteriostatic Effect LowConcentration->BacteriostaticEffect Leakage of Intracellular Components BactericidalEffect Bactericidal Effect (Cell Death) HighConcentration->BactericidalEffect Cytoplasm Coagulation

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The following is a generalized protocol for the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against anaerobic bacteria, as would have been used in the key comparative study.

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and chlorhexidine in an appropriate solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium for anaerobic bacteria.

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., P. gingivalis) from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Anaerobic Incubation: Incubate the microtiter plates under anaerobic conditions at 37°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

MIC_Workflow A Prepare Antimicrobial Stock Solutions B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Anaerobic Incubation D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Time-Kill Assay

A time-kill assay is used to determine the rate at which an antimicrobial agent kills a specific microorganism. While no specific time-kill data for this compound was identified in the reviewed literature, a generalized protocol is described below.

  • Preparation of Bacterial Culture: Grow a culture of the test bacterium to the mid-logarithmic phase.

  • Exposure to Antimicrobial Agent: Add the antimicrobial agent (at a specific concentration, often a multiple of the MIC) to the bacterial culture. A control culture with no antimicrobial is also maintained.

  • Sampling over Time: At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from both the test and control cultures.

  • Viable Cell Count: Perform serial dilutions of the withdrawn aliquots and plate them on appropriate agar plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time to visualize the killing kinetics of the antimicrobial agent.

Time_Kill_Workflow A Prepare Mid-log Phase Bacterial Culture B Expose Culture to Antimicrobial Agent A->B C Take Samples at Different Time Points B->C D Perform Serial Dilutions and Plating C->D E Count Colony-Forming Units (CFU/mL) D->E F Plot Log10 CFU/mL vs. Time E->F

Conclusion

References

Reproducibility of Collinin Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the experimental evidence for the bioactivity of the coumarin, Collinin, reveals promising antimicrobial, anti-inflammatory, and apoptotic activities. However, a critical analysis of the available literature underscores a need for further studies to establish the reproducibility of these findings and to fully elucidate its mechanisms of action.

This guide provides a comprehensive comparison of the reported biological activities of this compound, detailed experimental protocols to facilitate reproducibility, and visual representations of its proposed signaling pathways.

Data Presentation: A Comparative Analysis of this compound's Bioactivities

To date, research has primarily focused on three key biological effects of this compound: antimicrobial, anti-inflammatory, and apoptosis-inducing activities. The following tables summarize the available quantitative data, comparing this compound's performance with other relevant compounds.

Table 1: Antimicrobial Activity of this compound

One of the most well-documented activities of this compound is its ability to inhibit the growth of various pathogenic bacteria. A key study provides Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism.

MicroorganismThis compound MIC (µg/mL)Isothis compound MIC (µg/mL)Chlorhexidine (CHX) MIC (µg/mL)Sodium Hypochlorite (NaClO) MIC (µg/mL)Reference
Porphyromonas gingivalis2.14.262326[1]
Other Periodontal Pathogens<1720 - 4262326[1]
Superinfectant Bacteria<21<42Not ReportedNot Reported[1]
Pseudomonas aeruginosa5.220.8Not ReportedNot Reported[1]

Table 2: Anti-Inflammatory and Anti-Osteoclast Activity of this compound (Qualitative Data)

ActivityEffect of this compoundComparison/ContextReference
Anti-Inflammatory Potent inhibitor of the LPS-induced inflammatory response in macrophages.The study suggests a significant anti-inflammatory effect, though direct comparison data is limited.[2][3]
Anti-Osteoclast Completely inhibited receptor activator of nuclear factor κB ligand (RANKL)-dependent osteoclast differentiation.This indicates a strong potential to inhibit bone resorption.[2][3]
Collagenase Inhibition Dose-dependently inhibited the degradation of type I collagen by P. gingivalis.This activity is crucial in preventing periodontal tissue damage.[2][3]

Table 3: Apoptosis-Inducing Activity of this compound (Qualitative Data)

Research indicates that this compound can induce programmed cell death (apoptosis) in cancer cells, specifically in human Jurkat T cells, through the mitochondrial pathway. Quantitative data such as IC50 values from publicly accessible studies are currently limited.

Cell LinePathwayKey ObservationsReference
Human Jurkat T cellsMitochondrial PathwayInduction of apoptosis has been reported.[4][5]

Experimental Protocols: Towards Reproducible Research

To facilitate the verification and expansion of these findings, this section provides detailed methodologies for the key experiments cited. The lack of widespread replication of this compound studies makes adherence to standardized protocols particularly critical for generating comparable data.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is fundamental for assessing the antimicrobial potency of a compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Tryptic Soy Broth)

  • This compound stock solution of known concentration

  • Sterile broth medium

  • Incubator

Procedure:

  • Preparation of this compound Dilutions: Serially dilute the this compound stock solution in the broth medium across the wells of the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria and broth, no this compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.[5][6][7]

NF-κB Activity Assessment using a Luciferase Reporter Assay

This assay is crucial for investigating the anti-inflammatory mechanism of this compound by measuring the activity of the key inflammatory transcription factor, NF-κB.

Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway.

Materials:

  • Mammalian cells (e.g., RAW 264.7 macrophages) transfected with an NF-κB luciferase reporter construct.

  • Cell culture medium and reagents.

  • This compound solution.

  • Inducing agent (e.g., Lipopolysaccharide - LPS).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period.

  • Stimulation: Stimulate the cells with an inducing agent like LPS to activate the NF-κB pathway. Include appropriate controls (unstimulated, stimulated without this compound).

  • Lysis: After incubation, lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. A decrease in luminescence in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB activity.[2][3][8][9][10]

Analysis of Apoptosis-Related Proteins by Western Blot

This technique allows for the detection of key proteins involved in the apoptotic pathway to confirm the mechanism of cell death induced by this compound.

Objective: To determine if this compound treatment leads to changes in the expression of pro- and anti-apoptotic proteins.

Materials:

  • Cancer cell line (e.g., Jurkat T cells).

  • This compound solution.

  • Cell lysis buffer.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3).

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Changes in the levels of key apoptotic proteins will indicate the pathway of apoptosis induction.[11][12][13][14]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the proposed mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: Bioactivity Screening start Natural Product Source (e.g., Plant) extraction Crude Extraction start->extraction fractionation Bioassay-Guided Fractionation extraction->fractionation bioassay Primary Bioactivity Screening (e.g., Antimicrobial, Cytotoxicity) fractionation->bioassay active_fraction Identification of Active Fraction(s) bioassay->active_fraction isolation Isolation of Pure Compound (this compound) active_fraction->isolation structure Structure Elucidation isolation->structure secondary_assay Secondary Bioassays (e.g., Anti-inflammatory, Apoptosis) structure->secondary_assay mechanism Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) secondary_assay->mechanism end Lead Compound mechanism->end

Caption: A typical workflow for the discovery and initial characterization of a bioactive natural product like this compound.

G cluster_apoptosis Proposed Mitochondrial Apoptosis Pathway of this compound This compound This compound bcl2_family Modulation of Bcl-2 Family Proteins This compound->bcl2_family bax Bax (Pro-apoptotic) Activation ↑ bcl2_family->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition ↓ bcl2_family->bcl2 mitochondrion Mitochondrion bax->mitochondrion promotes bcl2->mitochondrion inhibits cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The proposed mechanism of this compound-induced apoptosis via the intrinsic mitochondrial pathway.

G cluster_inflammation Hypothesized Anti-Inflammatory Pathway of this compound lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Signaling Pathway tlr4->nfkb_pathway This compound This compound This compound->nfkb_pathway inhibits ikb IκB Degradation nfkb_pathway->ikb nfkb NF-κB Nuclear Translocation ikb->nfkb gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) nfkb->gene_expression inflammation Inflammatory Response gene_expression->inflammation

Caption: A hypothesized anti-inflammatory mechanism of this compound through the inhibition of the NF-κB signaling pathway.

Conclusion: A Call for Rigorous Follow-Up

The existing body of research on this compound presents a compelling case for its potential as a therapeutic agent. However, the lack of direct reproducibility studies is a significant gap in the current understanding. For this compound to move from a promising natural product to a viable clinical candidate, future research must prioritize the independent verification of its reported bioactivities. Furthermore, more in-depth mechanistic studies are required to identify its precise molecular targets within the apoptotic and anti-inflammatory pathways. By adhering to standardized and detailed experimental protocols, the scientific community can build a more robust and reliable foundation for the future development of this compound-based therapies.

References

Cross-validation of Collinin's Efficacy in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Collinin, a naturally derived terpenylated coumarin, across various cancer cell lines. Its performance is benchmarked against Osthole, another coumarin compound with established anti-cancer properties. The data presented herein is intended to support researchers in evaluating this compound's potential as a therapeutic agent.

Executive Summary

This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis via the mitochondrial pathway. This guide summarizes the available quantitative data on this compound's efficacy, presents detailed experimental protocols for key assays, and visualizes the underlying molecular pathways. A direct comparison with Osthole is provided to contextualize this compound's potency and spectrum of activity.

Data Presentation: Comparative Cytotoxicity of this compound and Osthole

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and Osthole in various cancer cell lines. It is important to note that while data for Osthole is available for a wide range of cell lines, the publicly accessible data for purified this compound is more limited. Some of the presented data for this compound's efficacy is derived from studies on extracts of Zanthoxylum schinifolium, the plant from which this compound is isolated. This distinction is clearly indicated in the tables.

This compound Cell Line Cancer Type IC50 (µM) Source
Purified this compoundJurkat TLeukemia45.58[1]
Ethanol Extract of Z. schinifolium LeavesT24Bladder Cancer>100 (significant reduction)[2]
Osthole Cell Line Cancer Type IC50 (µM) Source
A549Lung Cancer46.2[2]
MCF-7Breast Cancer42.4[2]
MDA-MB-231Breast Cancer50 µM decreased proliferation by 40%[2]
HCT116Colon Cancer--
HepG2Liver Cancer--
PC-3Prostate Cancer24.8[2]
OVCAR3Ovarian Cancer73.58[2]
A2780Ovarian Cancer75.24[2]
FaDuHead and Neck Squamous Cell Carcinoma122.35 (24h), 93.36 (48h)[2]
HeLaCervical Cancer45.01[2]
Me-180Cervical Cancer88.95[2]
LOVOColon Cancer36.231 µg/mL[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • This compound and/or Osthole (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Osthole in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or a control compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed mitochondrial pathway of apoptosis induced by this compound in cancer cells. This compound is hypothesized to initiate a cascade of events leading to programmed cell death.

Collinin_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial pathway of this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the general workflow for evaluating the cytotoxic effects of a compound on different cell lines.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Line Culture (e.g., MCF-7, A549, etc.) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (this compound, Osthole) Treatment Compound Treatment (Dose-response) Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Acquisition Data Acquisition (Absorbance Reading) MTT_Assay->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation

Caption: General workflow for in vitro cytotoxicity screening.

Logical Relationship for Comparative Analysis

This diagram illustrates the logical framework for comparing the efficacy of this compound with an alternative compound.

Comparative_Analysis cluster_params Parameters This compound This compound IC50 IC50 Values This compound->IC50 Cell_Lines Target Cell Lines This compound->Cell_Lines Mechanism Mechanism of Action This compound->Mechanism Alternative Alternative (e.g., Osthole) Alternative->IC50 Alternative->Cell_Lines Alternative->Mechanism Comparison Comparative Efficacy Assessment IC50->Comparison Cell_Lines->Comparison Mechanism->Comparison

Caption: Logical framework for comparative efficacy analysis.

References

Efficacy of Collinin compared to standard antibiotics against specific bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of Collinin, a natural coumarin, against key periodontal and superinfectant bacteria versus standard antibiotic therapies. The data presented is compiled from peer-reviewed studies to offer an objective analysis for research and drug development purposes.

Efficacy Against Periodontal Pathogens and Superinfectants

Recent studies have highlighted the potent antibacterial properties of this compound against a range of clinically relevant bacteria. To contextualize its efficacy, this section compares the Minimum Inhibitory Concentration (MIC) of this compound with standard antibiotics, amoxicillin and metronidazole, against several key periodontal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[1].

Comparative MIC Data

The following table summarizes the MIC values of this compound, amoxicillin, and metronidazole against Porphyromonas gingivalis, Fusobacterium nucleatum, Prevotella intermedia, and Aggregatibacter actinomycetemcomitans. Lower MIC values indicate greater potency.

Bacteria StrainThis compound MIC (µg/mL)Amoxicillin MIC (µg/mL)Metronidazole MIC (µg/mL)
Porphyromonas gingivalis ATCC 332772.1[2]0.25[1]0.125[1], 2[3]
Fusobacterium nucleatum ATCC 25586<17[2]0.016[4], 0.25[1]0.016[4], 0.25[1]
Prevotella intermedia ATCC 25611<17[2]>64 (some strains)[5]1 (some strains)[5][6]
Aggregatibacter actinomycetemcomitans ATCC 33384<17[2]≤2 (susceptible)[7]>64 (resistant)[7]

Note: MIC values for amoxicillin and metronidazole are sourced from multiple studies and may show variation based on the specific isolates and testing conditions. The provided data for this compound is from a single study and compared against chlorhexidine and sodium hypochlorite in that publication.

Efficacy Against Mycobacterium tuberculosis

This compound has also demonstrated significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.

OrganismThis compound MIC₅₀ (µg/mL)
Drug-susceptible M. tuberculosis3.13 - 6.25
Multidrug-resistant (MDR) M. tuberculosis3.13 - 6.25
Extensively drug-resistant (XDR) M. tuberculosis3.13 - 6.25

Experimental Protocols

The following is a detailed methodology for the broth microdilution test used to determine the Minimum Inhibitory Concentration (MIC) of this compound and is adaptable for other natural products.

Broth Microdilution Method for MIC Determination

This protocol is based on the general principles of the broth microdilution method as described in the literature.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates (e.g., enriched Brucella blood agar for anaerobes).
  • Colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • The bacterial suspension is then diluted to the final test concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

2. Preparation of this compound and Antibiotic Solutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth to achieve a range of test concentrations.
  • Standard antibiotics (e.g., amoxicillin, metronidazole) are similarly prepared according to established laboratory standards.

3. Microtiter Plate Assay:

  • A 96-well microtiter plate is used for the assay.
  • Each well of the microtiter plate receives 100 µL of the appropriate broth.
  • 100 µL of the serially diluted this compound or antibiotic solution is added to the wells, creating a two-fold dilution series.
  • Finally, 100 µL of the prepared bacterial inoculum is added to each well.
  • Control wells are included: a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).

4. Incubation:

  • The microtiter plates are incubated under appropriate conditions for the specific bacteria being tested (e.g., anaerobically at 37°C for periodontal pathogens).
  • Incubation time is typically 24-48 hours.

5. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
  • Growth can be assessed visually or by using a spectrophotometer to measure optical density.
  • A growth indicator dye, such as resazurin, can also be added to aid in the visualization of bacterial viability.

Potential Mechanisms of Action and Affected Signaling Pathways

The antibacterial activity of this compound, as a member of the coumarin family, is likely attributable to several mechanisms that disrupt essential bacterial processes. These include interference with cell-to-cell communication (quorum sensing), inhibition of DNA replication, and disruption of the cell membrane integrity.

Inhibition of Quorum Sensing

Coumarins are known to interfere with bacterial quorum sensing (QS), a cell-density dependent signaling system that regulates virulence factor production and biofilm formation[2][8]. By disrupting QS, this compound can potentially reduce the pathogenicity of bacteria without directly killing them, which may reduce the selective pressure for resistance development.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell Signal_Molecule Autoinducer Signal Molecules Receptor Receptor Protein Signal_Molecule->Receptor Binds Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates This compound This compound This compound->Receptor Inhibits Binding

This compound may inhibit bacterial quorum sensing by blocking signal molecule binding.
Inhibition of DNA Gyrase

Several coumarins have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair[9][10][11][12][13]. By inhibiting DNA gyrase, this compound can prevent the bacterial cell from replicating its DNA, ultimately leading to cell death.

DNA_Gyrase_Inhibition cluster_replication DNA Replication DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase Supercoiled Unwound_DNA Unwound DNA DNA_Gyrase->Unwound_DNA Relaxes Supercoils DNA_Polymerase DNA Polymerase Unwound_DNA->DNA_Polymerase Template for Replicated_DNA Replicated DNA DNA_Polymerase->Replicated_DNA Synthesizes This compound This compound This compound->DNA_Gyrase Inhibits

This compound may inhibit DNA replication by targeting the essential enzyme DNA gyrase.
Disruption of Bacterial Cell Membrane

Studies on various coumarin derivatives have demonstrated their ability to damage the bacterial cell membrane, leading to increased permeability and leakage of cellular contents[14][15][16][17]. This direct action on the cell envelope contributes to the bactericidal effect of these compounds.

Cell_Membrane_Disruption cluster_membrane Bacterial Cell Cell_Membrane Cell Membrane (Intact) Cell_Contents Intracellular Contents Disrupted_Membrane Disrupted Membrane Cell_Membrane->Disrupted_Membrane Leads to This compound This compound This compound->Cell_Membrane Interacts with Cell_Lysis Cell Lysis Disrupted_Membrane->Cell_Lysis Causes

This compound may cause bacterial cell death by disrupting the cell membrane integrity.

References

Validating the Therapeutic Potential of Lycorine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the evaluation of novel therapeutic compounds in preclinical animal models is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the anti-cancer therapeutic potential of Lycorine, a natural alkaloid, as demonstrated in various animal models. The data presented herein is collated from multiple studies to facilitate an objective assessment of its efficacy and mechanism of action.

Comparative Efficacy of Lycorine in Animal Models of Cancer

Lycorine has demonstrated significant anti-tumor activity across a range of cancer types in preclinical animal models. The tables below summarize the quantitative data on tumor growth inhibition and survival rates from key studies.

Table 1: Effect of Lycorine on Tumor Volume/Weight in Xenograft Models

Cancer TypeAnimal ModelCell LineTreatment ProtocolControl GroupLycorine-Treated Group% Tumor InhibitionCitation
Prostate CancerNude MicePC-3M5 mg/kg/day2154 ± 119 mm³989 ± 32 mm³54.1%[1]
10 mg/kg/day478 ± 47 mm³77.8%[1]
Prostate CancerC57/BL MiceRM-15 mg/kg/day-Significantly reduced tumor weight-[2]
OsteosarcomaNude MiceMNNG/HOS20 mg/kg every 2 days-Significantly inhibited tumor growth-[3]
LeukemiaSCID MiceHL-605 mg/kg/day---[4]
10 mg/kg/day---[4]

Table 2: Comparison of Lycorine with Other Anti-Cancer Agents

Cancer TypeAnimal ModelCell LineTreatment GroupsMean Survival Time (Days)% Increase in Lifespan (ILS)Citation
LeukemiaSCID MiceHL-60Control41.6 ± 7.3-[4]
Ara-C (20 mg/kg/day)42.8 ± 9.82.9%[4]
Lycorine (5 mg/kg/day)54.2 ± 13.830.3%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Prostate Cancer Xenograft Model
  • Animal Model: Male nude mice or C57/BL mice.

  • Cell Line: PC-3M or RM-1 human prostate cancer cells.

  • Tumor Induction:

    • Subcutaneous Model: 1 x 10^6 PC-3M or RM-1 cells are suspended in an appropriate medium and injected subcutaneously into the flank of the mice.[1][2]

    • Orthotopic Model: PC-3M-luc cells (luciferase-expressing) are injected into the prostate of nude mice to establish an orthotopic tumor model.[1]

  • Treatment:

    • Once tumors are established (e.g., reach a volume of ~20 mm³), mice are randomized into control and treatment groups.[2]

    • Lycorine is administered, for example, daily by gavage at doses of 5 mg/kg and 10 mg/kg.[2] The control group receives the vehicle (e.g., 0.4% DMSO).[2]

  • Assessment:

    • Tumor volume is measured at regular intervals (e.g., every 2 days) using calipers and calculated using the formula: (Length x Width²)/2.[1]

    • For orthotopic models, tumor growth and metastasis can be monitored by in vivo bioluminescence imaging.[1]

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.[1][2]

    • Toxicity is assessed by monitoring the body weight of the mice and observing for any adverse effects.[1][4]

Leukemia Xenograft Model
  • Animal Model: Severe Combined Immunodeficiency (SCID) mice.

  • Cell Line: HL-60 human acute promyelocytic leukemia cells.

  • Tumor Induction:

    • Mice are irradiated (e.g., total body irradiation of 200 cGy) prior to cell inoculation.

    • 5 x 10^6 HL-60 cells are inoculated intravenously (i.v.).[4]

  • Treatment:

    • Treatment is initiated on day 2 post-inoculation.

    • Lycorine is administered intraperitoneally (i.p.) at doses of 5 or 10 mg/kg/day for a defined period (e.g., from day 2 to 6 and from day 14 to 18).[4]

    • A positive control group is treated with a standard chemotherapeutic agent, such as cytosine arabinoside (Ara-C) at 20 mg/kg/day i.p.[4] The control group receives normal saline.[4]

  • Assessment:

    • The percentage of immature granular leukocytes and monocytes in peripheral blood is monitored.[4]

    • The mean survival time of the mice in each group is recorded.[4]

    • Infiltration of tumor cells into organs like the liver and bone marrow is assessed post-mortem.[4]

Visualizing Mechanisms and Workflows

Signaling Pathways Modulated by Lycorine

Lycorine exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Lycorine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates JAK2 JAK2 Receptor->JAK2 Activates Src Src Receptor->Src Activates Lycorine Lycorine Lycorine->PI3K Lycorine->JAK2 FAK FAK Lycorine->FAK Bcl-2 Bcl-2 Lycorine->Bcl-2 Inhibits Bax Bax Lycorine->Bax Promotes Akt Akt PI3K->Akt Activates NF-kB NF-kB Akt->NF-kB Activates Gene_Expression Gene_Expression NF-kB->Gene_Expression STAT3 STAT3 JAK2->STAT3 Activates STAT3->Gene_Expression JNK JNK FAK->JNK Activates Src->FAK Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Apoptosis Bax->Mitochondrion Induces Apoptosis Apoptosis Apoptosis Mitochondrion->Apoptosis

Caption: Signaling pathways affected by Lycorine.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the in vivo anti-tumor efficacy of a test compound like Lycorine.

Experimental_Workflow cluster_setup Experiment Setup cluster_execution Execution cluster_analysis Data Analysis A Select Animal Model (e.g., Nude Mice) C Tumor Cell Implantation (Subcutaneous/Orthotopic) A->C B Culture Cancer Cells (e.g., PC-3M) B->C D Tumor Growth Monitoring C->D E Randomization into Groups (Control, Lycorine, Positive Control) D->E F Drug Administration E->F G Measure Tumor Volume & Body Weight F->G H Monitor Survival G->H I Post-mortem Analysis (Tumor Weight, Histology, Biomarkers) H->I J Statistical Analysis I->J

Caption: General workflow for in vivo studies.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Collinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of Collinin in a laboratory setting. The information is intended to supplement, not replace, comprehensive institutional safety protocols and a thorough understanding of the available safety data. While a detailed Safety Data Sheet (SDS) with specific quantitative exposure limits for this compound was not identified in the public domain, this guide synthesizes general safety principles for handling potent chemical compounds and coumarin derivatives to ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

The cornerstone of safe laboratory practice is the consistent and correct use of Personal Protective Equipment. Given that this compound is a bioactive coumarin derivative, a cautious approach to minimize exposure is paramount. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.[1][2][3]

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or latex gloves are generally recommended for handling chemical powders. Double-gloving may be appropriate for extended handling periods or when working with solutions. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1][2][3]
Eye Protection Safety glasses or gogglesSafety glasses with side shields or chemical splash goggles should be worn at all times in the laboratory to protect against airborne particles and splashes.
Body Protection Laboratory coatA full-length laboratory coat should be worn to protect skin and clothing from contamination. Ensure the coat is fully buttoned.
Respiratory Protection Dust mask or respiratorWhen handling this compound powder outside of a certified chemical fume hood, a dust mask or a respirator with a particulate filter (e.g., N95) is recommended to prevent inhalation.[4] The necessity of respiratory protection should be determined by a formal risk assessment.

Operational Plan: Handling this compound Safely

Adherence to a strict operational plan is critical to minimize the risk of exposure and contamination when working with this compound.

Engineering Controls
  • Ventilation: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[4][5] The airflow of the hood should be verified before commencing work.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with all necessary safety and cleanup materials.

Procedural Guidance
  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work surface by laying down absorbent, disposable bench paper.[5]

  • Weighing and Transfer:

    • Use a spatula or other appropriate tool to transfer the powder. Avoid pouring directly from the container to minimize dust generation.[5]

    • Work with small quantities whenever possible.

    • Keep the container of this compound closed when not in use.[5]

  • In Solution: When working with this compound in solution, handle it within a fume hood. Take care to avoid splashes and the generation of aerosols.

  • Cleaning: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste. Wipe down the exterior of all equipment used.[5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill Alert others in the vicinity. For a small spill of powder, carefully cover with a damp paper towel to avoid raising dust, then gently scoop into a labeled hazardous waste container. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a labeled hazardous waste container. Ventilate the area and clean the spill site thoroughly. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and associated contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • This compound Waste: All unused this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, bench paper, pipette tips, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Vendor: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste through a licensed disposal company. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[6][7]

Visualized Workflows

The following diagrams illustrate the key workflows for safely handling and disposing of this compound in a laboratory setting.

Handling_Workflow prep_ppe Don Personal Protective Equipment prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weigh this compound Powder prep_area->weigh Proceed to handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Work Surfaces & Equipment dissolve->decontaminate After experiment dispose_ppe Dispose of Contaminated PPE and Materials decontaminate->dispose_ppe

Caption: Workflow for handling this compound.

Disposal_Workflow cluster_final_disposal Final Disposal solid_waste Solid Waste (Unused this compound, Contaminated PPE) solid_container Seal in Labeled Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (this compound Solutions) liquid_container Collect in Labeled Hazardous Waste Solvent Bottle liquid_waste->liquid_container ehs_pickup Arrange for Pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup licensed_disposal Disposal by Licensed Waste Management Company ehs_pickup->licensed_disposal

Caption: Disposal plan for this compound waste.

Experimental Protocols

While several studies describe the use of this compound in experimental settings, they generally do not provide detailed protocols for the safe handling of the compound itself. The primary focus of these publications is on the biological outcomes. For instance, studies on the anti-cancer properties of coumarin derivatives outline the preparation of stock solutions and their application to cell cultures, but do not specify the personal protective equipment used during these procedures. Researchers should therefore rely on the general safety principles outlined in this document and their institution's specific protocols when designing and executing experiments with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Collinin
Reactant of Route 2
Collinin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.